molecular formula C8H7BrN2 B1373947 5-Bromo-4-methyl-1H-benzo[d]imidazole CAS No. 952511-48-7

5-Bromo-4-methyl-1H-benzo[d]imidazole

Cat. No.: B1373947
CAS No.: 952511-48-7
M. Wt: 211.06 g/mol
InChI Key: JNXOUOKRAGYUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methyl-1H-benzo[d]imidazole (CAS 952511-48-7) is a high-value benzimidazole derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. This compound features a benzimidazole core substituted with a bromo and a methyl group, which makes it a crucial intermediate for constructing more complex molecules via cross-coupling reactions and further functionalization. Its primary research application is as a key synthon in the discovery and development of novel biologically active compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biopolymers, such as proteins and enzymes . Specifically, 5-methyl-1H-benzo[d]imidazole derivatives have been identified in the development of novel P2X3 receptor antagonists, which are being investigated as potential therapeutic targets for conditions like chronic pain and cough . Furthermore, substituted benzimidazole compounds are extensively explored for their antimicrobial and antitubercular activities . Researchers utilize this compound as a foundational material to create hybrids and derivatives aimed at combating drug-resistant pathogens and developing new anticancer agents . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic purposes, or any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXOUOKRAGYUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731276
Record name 5-Bromo-4-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952511-48-7
Record name 5-Bromo-4-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Executive Summary: The Strategic Value of a Substituted Benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-4-methyl-1H-benzo[d]imidazole: Properties, Synthesis, and Applications in Modern Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Within this versatile class, this compound emerges as a compound of significant interest for researchers and drug development professionals. Its specific substitution pattern—a bromine atom at the C5 position and a methyl group at the C4 position—provides a unique combination of steric and electronic properties, alongside a crucial synthetic handle for molecular elaboration.

This guide offers a comprehensive technical overview of this compound. It delves into its core chemical properties, proposes a robust synthetic pathway, and explores its reactivity and vast potential in the development of novel therapeutics. By synthesizing data from direct analysis and closely related structural analogs, this document serves as an essential resource for scientists aiming to leverage this molecule in their research endeavors. The compound is primarily utilized as a critical intermediate in organic synthesis for producing various pharmaceuticals and biologically active molecules.[1] Its structure, featuring both a bromine and a methyl group on the benzimidazole core, makes it a versatile building block for designing compounds with potential therapeutic properties against diseases like cancer, viral infections, and inflammatory conditions.[1]

Core Physicochemical and Structural Properties

The arrangement of the bromo and methyl substituents on the benzene ring of the benzimidazole core dictates the molecule's polarity, solubility, crystal packing, and, most importantly, its interaction with biological macromolecules.

Caption: Chemical structure of this compound.

Key Property Data

Quantitative data for this specific isomer is not widely published. The following table summarizes its fundamental properties, with comparative data provided for the closely related analog, 5-Bromo-1H-benzimidazole, to provide experimental context.

PropertyThis compound5-Bromo-1H-benzimidazole (Analog for Comparison)
Molecular Formula C₈H₇BrN₂C₇H₅BrN₂
Molecular Weight 211.06 g/mol 197.03 g/mol [2]
CAS Number 124377-55-14887-88-1[2]
Melting Point Data not available130 °C[2]
Boiling Point Data not available417.4±18.0 °C (Predicted)[2]
Density Data not available1.770±0.06 g/cm³ (Predicted)[2]
Solubility Expected to be soluble in polar organic solventsSoluble in Methanol[2]
pKa Data not available11.19±0.30 (Predicted)[2]
Appearance Expected to be a solidWhite to Yellow to Orange powder/crystal[2]

Spectroscopic Profile: A Guide to Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Based on its structure and data from analogs, the following spectral characteristics are anticipated.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals:

    • A singlet for the C2-H proton of the imidazole ring.

    • Two doublets in the aromatic region corresponding to the protons on the benzene ring.

    • A singlet for the methyl group (CH₃) protons, typically in the 2.0-2.5 ppm range.

    • A broad singlet corresponding to the N-H proton, which is exchangeable with D₂O.

    • For the analog 5-bromo-1H-benzo[d]imidazole, characteristic signals appear at δ 7.33 (t), 7.55 (dd), 7.79 (d), 8.26 (s), and 12.61 (d) in DMSO-d6.[2][3]

  • ¹³C NMR Spectroscopy : The carbon spectrum should display eight unique signals corresponding to the eight carbon atoms in the molecule. The presence of the bromine atom will influence the chemical shifts of the carbon atoms attached to it and in its vicinity.

  • Mass Spectrometry : The mass spectrum provides the most definitive confirmation of molecular weight. A key feature will be the isotopic signature of the bromine atom. The spectrum will exhibit two major peaks for the molecular ion: [M]+ and [M+2]+, with nearly equal relative abundance (approximately 1:1 ratio), which is characteristic of a monobrominated compound. For instance, the analog 5-bromo-1H-benzo[d]imidazole shows an LC-MS (mass spectrum) with m/z 197 [M + H]+.[2][3]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is fundamental for its application as a building block in complex molecule synthesis.

Proposed Synthetic Pathway

The most reliable method for constructing the benzimidazole core is the Phillips condensation reaction. This involves the cyclocondensation of an o-phenylenediamine derivative with an aldehyde or a carboxylic acid equivalent.

Synthesis_Workflow start 4-Bromo-3-methyl-benzene-1,2-diamine product This compound start->product Cyclocondensation reagent1 Trimethyl Orthoformate (or Formic Acid) reagent1->product conditions1 Acid Catalyst (e.g., HCl) Heat conditions1->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from Analog Synthesis)

This protocol is adapted from the established synthesis of 5-Bromo-1H-benzimidazole and serves as a robust starting point for laboratory synthesis.[2][3]

Objective: To synthesize this compound.

Materials:

  • 4-Bromo-3-methyl-benzene-1,2-diamine (Starting Material)

  • Trimethyl orthoformate

  • Concentrated Hydrochloric Acid (HCl)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting diamine in DMF.

  • Reagent Addition: Add an excess of trimethyl orthoformate to the solution.

  • Catalysis: Carefully add a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) or at room temperature, monitoring for completion via Thin Layer Chromatography (TLC).

  • Workup - Quenching: Upon completion, cool the mixture and dilute it with deionized water.

  • Neutralization: Carefully neutralize the solution to pH 7 using saturated aqueous sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid via silica gel column chromatography or recrystallization to obtain the final product.

Core Reactivity

The chemical reactivity of this compound is centered around two key functional groups, making it a highly versatile intermediate.

  • The Bromine Atom (C5): This is the primary site for diversification. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as:

    • Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. This reactivity is crucial for building molecular complexity and is a cornerstone of modern medicinal chemistry.[4]

  • The Imidazole N-H Group: The nitrogen proton is acidic and can be deprotonated with a suitable base. The resulting anion is a potent nucleophile, allowing for:

    • N-Alkylation: Introduction of various alkyl or aryl groups.

    • N-Arylation: Formation of N-aryl bonds.

    • N-Acylation: Addition of acyl groups.

Applications in Drug Discovery and Development

The benzimidazole framework is prevalent in numerous FDA-approved drugs. The unique substitution of this compound makes it an attractive starting point for developing new chemical entities.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature a heterocyclic core that occupies the ATP-binding pocket. Benzimidazole derivatives have been successfully developed as inhibitors of various kinases involved in cancer cell proliferation.[5]

  • Anticancer Agents: Substituted benzimidazoles have been investigated as topoisomerase inhibitors, which interfere with DNA replication in cancer cells.[6]

  • Anti-inflammatory Agents: The benzimidazole scaffold has been used to develop novel anti-inflammatory agents by targeting key proteins in inflammatory pathways.[7]

  • Antimicrobial and Antiviral Research: The structural motif is common in agents developed to combat bacterial, fungal, and viral infections.[5]

The presence of the C4-methyl group can provide a beneficial steric influence, potentially enhancing binding selectivity or blocking metabolic degradation at that position. The C5-bromo group serves as the key attachment point for introducing other fragments designed to interact with specific pockets of a target protein.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols must be strictly followed.

  • Hazard Identification: Based on data from structurally similar compounds, this compound should be considered harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[9][10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[12][11]

References

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the unequivocal structure elucidation of 5-Bromo-4-methyl-1H-benzo[d]imidazole, a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][2] This document moves beyond a simple recitation of analytical techniques, offering a deep dive into the strategic application and interpretation of modern spectroscopic methods. We will explore the "why" behind the "how," grounding each step in the fundamental principles of chemical analysis to ensure a self-validating and robust elucidation process. This guide is designed to empower researchers to confidently synthesize and characterize this and similar molecules, accelerating the pace of innovation in drug development.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, an aromatic heterocyclic system, is a cornerstone of medicinal chemistry.[2][3][4] Its structural resemblance to purine has made it a valuable pharmacophore, leading to the development of drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6] The specific substitution pattern of a bromine atom and a methyl group on the benzene ring of the benzimidazole core, as seen in this compound, offers unique opportunities for synthetic elaboration and modulation of biological activity. The bromine atom serves as a versatile handle for cross-coupling reactions, while the methyl group can influence lipophilicity and metabolic stability.[1]

Accurate structure elucidation is the bedrock of chemical research and drug development. An unambiguous assignment of the molecular structure is paramount for understanding structure-activity relationships (SAR), ensuring reproducibility, and meeting regulatory requirements. This guide will provide the necessary tools and logical framework to achieve this for this compound.

Synthesis and Purification: The Foundation of Characterization

A robust structure elucidation begins with a pure sample. The synthesis of benzimidazole derivatives can be achieved through various routes, with a common method being the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent under acidic conditions.[7][8]

Proposed Synthetic Pathway

A logical synthetic route to this compound involves the condensation of 4-bromo-3-methylbenzene-1,2-diamine with an appropriate one-carbon source, such as formic acid or trimethyl orthoformate.

Synthesis_Pathway 4-bromo-3-methylbenzene-1,2-diamine 4-Bromo-3-methylbenzene-1,2-diamine Product This compound 4-bromo-3-methylbenzene-1,2-diamine->Product Condensation (Acid Catalyst) Formic_Acid Formic Acid or Trimethyl Orthoformate Formic_Acid->Product

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-bromo-3-methylbenzene-1,2-diamine in a suitable solvent (e.g., ethanol or DMF), add an excess of formic acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7]

Spectroscopic Elucidation: A Multi-faceted Approach

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Blueprint

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which aids in confirming the presence of key structural motifs.

  • Expected Molecular Ion: For this compound (C₈H₇BrN₂), the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 210 and 212.[11]

  • Key Fragmentation: The fragmentation pattern is predicted to show the loss of the bromine atom, resulting in a fragment at m/z 131. Further fragmentation could involve the loss of HCN from the imidazole ring.[11]

Ion Predicted m/z Interpretation
[M]⁺210/212Molecular ion with bromine isotope pattern
[M - Br]⁺131Loss of a bromine atom
[M - Br - HCN]⁺104Subsequent loss of hydrogen cyanide

Table 1: Predicted Mass Spectrometry Fragmentation for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

  • N-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

  • C=N Stretch: The C=N stretching vibration of the imidazole ring is expected to appear in the 1630-1610 cm⁻¹ region.[12]

  • C-H Stretch: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

  • C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides the most detailed information about the carbon-hydrogen framework of the molecule. For complex structures, 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for unambiguous assignments.[9][13]

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • N-H Proton: A broad singlet, typically downfield (around 12-13 ppm), corresponding to the imidazole N-H proton. Its chemical shift can be concentration and solvent-dependent.

  • Aromatic Protons: The benzene ring protons will appear in the aromatic region (typically 7-8 ppm). The substitution pattern will dictate their multiplicity and coupling constants. We expect two doublets for the two adjacent aromatic protons.

  • C2-H Proton: A singlet in the downfield region (around 8-8.5 ppm) corresponding to the proton at the C2 position of the imidazole ring.

  • Methyl Protons: A singlet in the upfield region (around 2.3-2.5 ppm) corresponding to the three protons of the methyl group.

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Carbon Atom Expected Chemical Shift (ppm) Rationale
C2~140-145Imidazole carbon between two nitrogens.
C4~125-130Aromatic carbon bearing the methyl group.
C5~115-120Aromatic carbon bearing the bromine atom.
C6, C7~110-125Aromatic carbons.
C8, C9 (bridgehead)~130-140Aromatic carbons part of both rings.
Methyl Carbon~15-20Aliphatic carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

For definitive proof of structure, 2D NMR experiments are essential.

2D_NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) 1H_NMR->HMBC 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC Final_Structure Final Structure Elucidation COSY->Final_Structure Proton Connectivity HSQC->Final_Structure Direct C-H Attachment HMBC->Final_Structure Long-Range C-H Connectivity

References

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-methyl-1H-benzo[d]imidazole: A Valuable Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed exploration of the synthesis of 5-Bromo-4-methyl-1H-benzo[d]imidazole, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active molecules, and the specific substitution pattern of this target compound offers unique opportunities for the design of novel therapeutic agents. This document will delve into the strategic considerations for its synthesis, provide detailed experimental protocols, and discuss the underlying chemical principles.

Introduction: The Significance of Substituted Benzimidazoles

The benzimidazole ring system, an isostere of purine, is a cornerstone in the development of a wide array of therapeutic agents. Its ability to interact with various biological targets has led to its incorporation into drugs with activities ranging from anticancer and antiviral to anti-inflammatory and anthelmintic. The introduction of specific substituents onto the benzimidazole core allows for the fine-tuning of its physicochemical and pharmacological properties. This compound, with its strategically placed bromine atom and methyl group, serves as a versatile building block for further chemical elaboration, enabling the exploration of new chemical space in drug discovery programs.[1]

Retrosynthetic Analysis and Strategic Planning

The most logical and widely adopted approach for the synthesis of benzimidazoles is the cyclization of a corresponding o-phenylenediamine derivative.[2][3] This strategy offers a high degree of convergence and allows for the introduction of the desired substituents on the benzene ring of the precursor.

Our retrosynthetic analysis of this compound identifies the key precursor as 4-Bromo-5-methyl-1,2-phenylenediamine . The synthesis, therefore, can be dissected into two primary stages:

  • Preparation of the Key Intermediate: Synthesis of 4-Bromo-5-methyl-1,2-phenylenediamine.

  • Cyclization: Formation of the imidazole ring to yield the final product.

The commercial availability of 4-Bromo-5-methyl-1,2-phenylenediamine simplifies the synthetic route, allowing researchers to directly proceed to the crucial cyclization step. However, for completeness, this guide will also briefly touch upon a potential synthetic route for this key intermediate.

Synthesis of the Key Precursor: 4-Bromo-5-methyl-1,2-phenylenediamine

While commercially available, understanding the synthesis of this precursor provides valuable insight into the overall process. A common approach involves the nitration of a substituted aniline, followed by reduction of the nitro groups. A plausible synthetic route is outlined below:

Synthesis_of_Precursor A 4-Methyl-2-nitroaniline B 4-Bromo-5-methyl-2-nitroaniline A->B Bromination (e.g., NBS, HBr/H2O2) C 4-Bromo-5-methyl-1,2-phenylenediamine B->C Reduction (e.g., SnCl2/HCl, Fe/HCl, H2/Pd-C)

Figure 1. Proposed synthetic pathway for 4-Bromo-5-methyl-1,2-phenylenediamine.

The Core Synthesis: Cyclization to this compound

With the key precursor, 4-Bromo-5-methyl-1,2-phenylenediamine, in hand, the final and critical step is the formation of the imidazole ring. This is typically achieved by reacting the diamine with a one-carbon synthon. Two highly effective and commonly employed methods are the Phillips benzimidazole synthesis using formic acid and the reaction with trimethyl orthoformate.

Method A: Cyclization using Formic Acid (Phillips Synthesis)

This classic method involves the condensation of the o-phenylenediamine with formic acid, which serves as the source of the C2 carbon of the imidazole ring. The reaction proceeds via the formation of a formamide intermediate, followed by acid-catalyzed cyclization and dehydration.[3]

Phillips_Synthesis cluster_0 Reaction A 4-Bromo-5-methyl-1,2-phenylenediamine C This compound A->C Reflux B Formic Acid B->C Reflux

Figure 2. Cyclization of 4-Bromo-5-methyl-1,2-phenylenediamine with formic acid.

Method B: Cyclization using Trimethyl Orthoformate

An alternative and often milder approach utilizes trimethyl orthoformate as the one-carbon source. This reaction is typically catalyzed by an acid and proceeds through the formation of an intermediate that readily cyclizes to the benzimidazole.

Orthoformate_Synthesis cluster_0 Reaction A 4-Bromo-5-methyl-1,2-phenylenediamine C This compound A->C Acid Catalyst (e.g., p-TsOH, HCl) B Trimethyl Orthoformate B->C Acid Catalyst (e.g., p-TsOH, HCl)

Figure 3. Cyclization using trimethyl orthoformate.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of this compound.

Materials and Equipment
Reagent/SolventSupplierPurity
4-Bromo-5-methyl-1,2-phenylenediamineCommercially Available>97%
Formic Acid (88-91%)Standard SupplierReagent Grade
Trimethyl OrthoformateStandard Supplier>98%
p-Toluenesulfonic acid monohydrateStandard Supplier>98%
Sodium HydroxideStandard SupplierReagent Grade
EthanolStandard SupplierAnhydrous
Ethyl AcetateStandard SupplierACS Grade
HexaneStandard SupplierACS Grade
Anhydrous Sodium SulfateStandard SupplierReagent Grade
Silica GelStandard Supplier230-400 mesh

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating mantle, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, and standard laboratory glassware.

Protocol 1: Synthesis via Formic Acid Cyclization
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-5-methyl-1,2-phenylenediamine (2.01 g, 10 mmol).

  • Reagent Addition: Carefully add formic acid (10 mL, ~265 mmol) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralization: Neutralize the aqueous solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8. This will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure this compound.

Protocol 2: Synthesis via Trimethyl Orthoformate Cyclization
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Bromo-5-methyl-1,2-phenylenediamine (2.01 g, 10 mmol) in ethanol (30 mL).

  • Reagent Addition: Add trimethyl orthoformate (2.2 mL, 20 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 190 mg, 1 mmol).

  • Heating: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR The spectrum should show distinct signals for the aromatic protons and the methyl group protons. The C2-H of the imidazole ring typically appears as a singlet in the downfield region (around 8.0-8.5 ppm). The aromatic protons will exhibit a specific splitting pattern corresponding to the substitution on the benzene ring. The methyl protons will appear as a singlet.
¹³C NMR The spectrum will show the expected number of carbon signals for the molecule. The C2 carbon of the imidazole ring will be in the downfield region (around 140-150 ppm). The carbons attached to bromine and the methyl group will also have characteristic chemical shifts.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₈H₇BrN₂), with the characteristic isotopic pattern for a bromine-containing compound.
Melting Point A sharp melting point indicates a high degree of purity.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Formic acid is corrosive and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound is a straightforward and efficient process that can be accomplished through well-established synthetic methodologies. The choice between the formic acid and trimethyl orthoformate cyclization methods will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. This in-depth guide provides the necessary information for the successful synthesis, purification, and characterization of this valuable heterocyclic building block, empowering researchers to utilize it in their drug discovery and development endeavors.

References

An In-depth Technical Guide to 5-Bromo-4-methyl-1H-benzo[d]imidazole (CAS No. 952511-48-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-methyl-1H-benzo[d]imidazole is a crucial heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom and a methyl group on the benzimidazole core, offers a versatile scaffold for the development of novel pharmaceutical agents and biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its significant role as a key intermediate in drug discovery, particularly in the fields of oncology, virology, and inflammatory diseases.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, an bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to mimic endogenous purine bases and interact with a wide array of biological targets. This structural motif is present in numerous FDA-approved drugs, demonstrating its broad therapeutic potential. The introduction of specific substituents onto the benzimidazole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. In the case of this compound, the presence of a bromine atom at the 5-position provides a reactive handle for further functionalization via cross-coupling reactions, while the methyl group at the 4-position can influence the molecule's steric and electronic properties, impacting its binding affinity to target proteins. This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 952511-48-7N/A
Molecular Formula C₈H₇BrN₂N/A
Molecular Weight 211.06 g/mol N/A
Appearance Solid (predicted)N/A
Storage Room temperature, dry and sealed[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a well-established two-step process involving the preparation of the key intermediate, 4-bromo-3-methylbenzene-1,2-diamine, followed by cyclization to form the benzimidazole ring.

Synthesis of the Precursor: 4-bromo-3-methylbenzene-1,2-diamine

A common route to substituted o-phenylenediamines involves the reduction of a corresponding nitroaniline.

Figure 1: General workflow for the synthesis of the diamine precursor.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, suspend the starting material, 4-bromo-3-methyl-2-nitroaniline, in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reducing Agent: To this suspension, add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or an excess of stannous chloride (SnCl₂) in concentrated hydrochloric acid.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 4-bromo-3-methylbenzene-1,2-diamine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Cyclization to form this compound

The final step in the synthesis is the cyclization of the o-phenylenediamine with a one-carbon synthon, most commonly formic acid, to form the imidazole ring. This is a classic and efficient method for the preparation of benzimidazoles.[2][3]

Figure 2: Cyclization to form the final product.

Step-by-Step Protocol (Adapted from general benzimidazole synthesis):

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-3-methylbenzene-1,2-diamine with an excess of formic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Purification: Collect the precipitated solid by filtration, wash it with cold water, and dry it under a vacuum to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectral Data and Characterization

While specific, published spectral data for this compound is not widely available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the proton at the 2-position of the imidazole ring, a singlet for the methyl group, and a broad singlet for the N-H proton of the imidazole.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating methyl group.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).[2]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (around 3400-3200 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations of the benzimidazole ring system.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable starting material for the synthesis of a wide range of biologically active compounds. The bromine atom at the 5-position is particularly useful for introducing diverse substituents through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the rapid generation of libraries of compounds for screening against various therapeutic targets.

Derivatives of benzimidazole have shown a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Many benzimidazole derivatives have been investigated as potent anticancer agents, targeting various kinases and other proteins involved in cell proliferation and survival.[4][5][6]

  • Antiviral Activity: The benzimidazole scaffold is a key component of several antiviral drugs.

  • Anti-inflammatory Activity: Benzimidazole derivatives have been explored for their potential to inhibit inflammatory pathways.[7]

  • Other Therapeutic Areas: The versatility of the benzimidazole core has led to its investigation in a multitude of other diseases, including those targeting the central nervous system.[8]

The strategic placement of the bromo and methyl groups on the this compound scaffold provides a unique starting point for the design of novel inhibitors with improved potency and selectivity.

Conclusion

This compound is a synthetically versatile and pharmaceutically relevant molecule. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of the bromine substituent, makes it an attractive building block for the development of new chemical entities. As research in medicinal chemistry continues to evolve, the demand for such well-defined and functionalized heterocyclic cores is expected to grow, further solidifying the importance of this compound in the pursuit of novel therapeutics.

References

Spectroscopic Characterization of 5-Bromo-4-methyl-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Key Heterocycle

5-Bromo-4-methyl-1H-benzo[d]imidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its utility as a versatile building block in the synthesis of more complex, biologically active molecules necessitates a thorough understanding of its structural and electronic properties.[2] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of this and related benzimidazole derivatives.[3][4][5][6]

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. In the absence of extensive, publicly available experimental spectra for this specific molecule, this guide will leverage data from closely related analogs and foundational spectroscopic principles to predict and interpret its spectral signatures. This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this important synthetic intermediate.

Molecular Structure and Predicted Spectroscopic Features

The structural framework of this compound, with its unique substitution pattern on the benzene ring, gives rise to a distinct set of spectroscopic characteristics. The following sections will detail the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on analyses of similar benzimidazole derivatives.[7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the imidazole ring, and the methyl group protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H12.0 - 13.0broad singlet-
H-28.0 - 8.3singlet-
H-67.2 - 7.5doublet8.0 - 9.0
H-77.0 - 7.3doublet8.0 - 9.0
CH₃2.3 - 2.6singlet-

Causality behind Predictions:

  • N-H Proton: The broad singlet in the downfield region (12.0-13.0 ppm) is characteristic of the acidic proton of the imidazole ring in a DMSO-d₆ solvent.[7]

  • H-2 Proton: The singlet for the C2-H proton is a hallmark of the benzimidazole core.[8]

  • Aromatic Protons (H-6, H-7): The ortho-coupling between H-6 and H-7 will result in two doublets. The electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl group will influence their precise chemical shifts.

  • Methyl Protons: The methyl group protons will appear as a singlet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C-2140 - 145
C-4130 - 135
C-5115 - 120
C-6120 - 125
C-7110 - 115
C-3a140 - 145
C-7a135 - 140
CH₃15 - 20

Causality behind Predictions:

  • The chemical shifts are predicted based on the established ranges for substituted benzimidazoles.[8] The positions of the bromine and methyl groups will have a notable effect on the chemical shifts of the aromatic carbons due to their respective electron-withdrawing and electron-donating properties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch3100 - 3300Medium, broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=N stretch1600 - 1650Medium
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-N stretch1250 - 1350Medium
C-Br stretch500 - 600Strong

Causality behind Predictions:

  • These predictions are based on the characteristic absorption frequencies of the functional groups present in the molecule and are consistent with data reported for other benzimidazole derivatives.[9][10] The broad N-H stretch is a key indicator of the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a prominent molecular ion peak.

Ion Predicted m/z Significance
[M]⁺210/212Molecular ion
[M-H]⁺209/211Loss of a hydrogen atom
[M-CH₃]⁺195/197Loss of a methyl group
[M-Br]⁺131Loss of a bromine atom

Causality behind Predictions:

  • The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[11]

  • The fragmentation pattern is predicted based on the stability of the resulting carbocations and is a common feature in the mass spectra of similar compounds.

cluster_workflow Predicted Mass Spectrometry Fragmentation A [C8H7N2Br]⁺ m/z = 210/212 B [C8H6N2Br]⁺ m/z = 209/211 A->B - H C [C7H4N2Br]⁺ m/z = 195/197 A->C - CH₃ D [C8H7N2]⁺ m/z = 131 A->D - Br

References

Solubility of 5-Bromo-4-methyl-1H-benzo[d]imidazole in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Solubility Profile of 5-Bromo-4-methyl-1H-benzo[d]imidazole Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This compound is a substituted benzimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. We delve into the molecular characteristics influencing its solubility, present a detailed, field-proven experimental protocol for thermodynamic solubility assessment, and discuss the critical factors that modulate solubility. This document is designed to equip researchers with the necessary expertise to generate reliable and reproducible solubility data, a cornerstone for successful drug discovery and formulation development.

Introduction: The Critical Role of Solubility

In drug discovery, the adage "a drug must be in solution to be absorbed" is a fundamental truth. Low aqueous solubility is a major hurdle that can lead to poor bioavailability, unreliable in vitro assay results, and significant formulation challenges, ultimately increasing development costs and timelines[1][2]. This compound belongs to the benzimidazole class, many of which are hydrophobic and exhibit poor solubility in aqueous media[3]. Therefore, a thorough understanding and accurate measurement of its solubility profile across a range of relevant solvents and conditions are imperative for any research and development program.

This guide moves beyond a simple data sheet to provide the causal logic behind experimental design, enabling scientists to not only measure but also interpret and modulate the solubility of this compound.

Physicochemical Landscape and Predicted Solubility Behavior

The structure of this compound offers key insights into its expected solubility:

  • Benzimidazole Core: This fused heterocyclic system is largely aromatic and hydrophobic. The imidazole portion contains both a hydrogen bond donor (-NH) and acceptor (=N-), allowing for self-association in the solid state, which can increase the energy required for dissolution.

  • Bromine Substituent: The bromo group at the 5-position significantly increases the molecule's lipophilicity and molecular weight, generally leading to decreased aqueous solubility.

  • Methyl Group: The methyl group at the 4-position is a small, nonpolar substituent that will also contribute to a minor increase in hydrophobicity.

Based on these features and data from related benzimidazoles, we can predict that the compound will exhibit low solubility in water and higher solubility in organic solvents, particularly those with intermediate polarity that can engage in hydrogen bonding, such as alcohols or polar aprotic solvents like DMSO[3][4]. The solubility of many benzimidazole derivatives is also known to be pH-dependent due to the basic nature of the imidazole ring[3].

Experimental Determination of Thermodynamic Solubility

For accurate and reliable data, the "gold standard" shake-flask method is recommended for determining equilibrium or thermodynamic solubility. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution[5][6]. Kinetic solubility assays, while faster, can often overestimate solubility due to the formation of supersaturated solutions, especially when diluting from a DMSO stock[2][5].

Rationale for Solvent Selection

The choice of solvents should be strategic, covering a range of polarities and functionalities to build a comprehensive profile. Recommended solvents include:

  • Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions. Additional buffers at acidic (e.g., pH 2.0) and basic (e.g., pH 9.0) values are crucial to assess pH-dependent solubility[3].

  • Alcohols: Methanol, Ethanol, Isopropanol (Protic polar solvents).

  • Aprotic Polar Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

  • Ethers: Tetrahydrofuran (THF).

  • Chlorinated Solvents: Dichloromethane (DCM).

  • Nonpolar Solvents: Toluene, Heptane.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol is a self-validating system designed for rigor and reproducibility.

Objective: To determine the thermodynamic solubility of this compound at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (analytical grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or other chemically resistant membrane)

  • UV-Vis Spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Weigh excess compound into 2 mL vial prep2 Add 1 mL of chosen solvent prep1->prep2 Ensure visible solid excess equil1 Seal vial tightly prep2->equil1 equil2 Place on orbital shaker (e.g., 25°C, 24-48h) equil1->equil2 Constant agitation is critical sep1 Centrifuge vial to pellet excess solid equil2->sep1 sep2 Filter supernatant with 0.22 µm syringe filter sep1->sep2 Avoid disturbing the pellet analysis1 Prepare serial dilutions of the clear filtrate sep2->analysis1 analysis2 Measure concentration (UV-Vis or HPLC) analysis1->analysis2 analysis3 Calculate solubility from a standard curve analysis2->analysis3

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Procedure:

  • Preparation of Vials: Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" is critical; enough solid must be added so that a visible amount remains undissolved at the end of the experiment, ensuring saturation[5]. A starting point is 5-10 mg.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The samples should be shaken for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical[1][3]. Longer times may be needed for poorly soluble compounds or crystalline materials with high lattice energy.

  • Phase Separation: After equilibration, remove the vials and allow them to stand for a short period. To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles[7][8]. Causality Note: Filtration is preferred over relying solely on centrifugation to ensure no solid particles are carried over, which would artificially inflate the measured concentration.

  • Sample Analysis (Quantification):

    • Prepare a standard stock solution of the compound in a solvent where it is freely soluble (e.g., DMSO or Methanol).

    • Create a calibration curve by preparing a series of known concentrations from the stock solution.

    • The clear filtrate from step 5 may need to be diluted to fall within the linear range of the calibration curve.

    • Measure the absorbance (UV-Vis) or peak area (HPLC) of the standards and the diluted filtrate.

    • Calculate the concentration of the compound in the filtrate using the linear regression equation from the calibration curve.

  • Final Calculation: Multiply the measured concentration by the dilution factor to determine the final solubility. Express the results in units such as mg/mL, µg/mL, and Molarity (mol/L).

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured table. While experimental data for this specific compound is not publicly available, an illustrative table based on expected trends for benzimidazoles is provided below.

Table 1: Illustrative Solubility Data for this compound at 25°C

SolventSolvent TypePredicted Solubility (mg/mL)Predicted Solubility (M)
PBS (pH 7.4)Aqueous Buffer< 0.01< 4.74 x 10⁻⁵
MethanolPolar Protic5 - 150.024 - 0.071
EthanolPolar Protic2 - 80.009 - 0.038
DMSOPolar Aprotic> 50> 0.237
DichloromethaneChlorinated0.5 - 20.002 - 0.009
TolueneNonpolar< 0.1< 4.74 x 10⁻⁴
HeptaneNonpolar< 0.01< 4.74 x 10⁻⁵

Interpretation: The expected trend shows very low aqueous solubility, moderate solubility in alcohols, and high solubility in aprotic polar solvents like DMSO. This pattern is consistent with a hydrophobic, crystalline compound capable of acting as a hydrogen bond donor/acceptor[3][4]. The extremely low solubility in nonpolar solvents like heptane suggests that polarity and hydrogen bonding interactions are more critical for solvation than dispersion forces alone.

Key Factors Influencing Solubility

Beyond the choice of solvent, several other parameters must be controlled and can be modulated.

  • pH: For ionizable compounds like benzimidazoles, solubility is highly pH-dependent[3]. The imidazole moiety is basic. At pH values below its pKa, the molecule will become protonated, forming a more soluble cationic salt. A full pH-solubility profile (measuring solubility at various pH points from ~2 to 10) is essential for compounds intended for oral administration[9].

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature[10]. This relationship should be investigated, especially if temperature variations are expected during storage or in vivo.

  • Solid-State Properties: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are generally more soluble but less stable than their crystalline counterparts[10]. It is crucial to characterize the solid form used in solubility studies to ensure consistency.

Conclusion and Strategic Recommendations

The solubility of this compound is a critical parameter that dictates its path forward in development. This guide establishes a robust framework for its determination using the scientifically sound shake-flask method. The predicted low aqueous solubility suggests that formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be necessary to achieve adequate bioavailability[3].

Researchers are advised to execute the detailed protocol herein to generate a comprehensive solubility profile. This foundational data will de-risk subsequent development, inform formulation design, and ensure the reliability of all subsequent biological and toxicological evaluations.

References

The Biological Versatility of the 5-Bromo-4-methyl-1H-benzo[d]imidazole Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Core and the Strategic Importance of Substitution

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This bicyclic aromatic system, consisting of a fusion between benzene and imidazole rings, is a key component in numerous clinically approved drugs with applications spanning anticancer, antimicrobial, antiviral, and anti-inflammatory therapies. The versatility of the benzimidazole core is largely attributed to the ease with which its structure can be modified at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

This technical guide focuses on the 5-Bromo-4-methyl-1H-benzo[d]imidazole scaffold, a specific substitution pattern with significant potential for the development of novel therapeutic agents. The introduction of a bromine atom at the 5-position and a methyl group at the 4-position is not arbitrary; these modifications are strategically significant:

  • The Bromo Group: The presence of a halogen, such as bromine, can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of the compound for its target protein.[2] The position of the bromo substituent is also crucial, with studies on other benzimidazoles indicating that di-bromo substitutions can lead to more potent antifungal activity compared to mono-bromo substitutions.[2]

  • The Methyl Group: The methyl group can influence the molecule's metabolic stability and modulate its interaction with the target. Its presence can create steric hindrance that may favor a specific binding conformation or prevent metabolic degradation at that position.

This guide will delve into the synthesis, known biological activities of closely related analogs, and the mechanistic underpinnings that make the this compound scaffold a compelling starting point for drug discovery programs.

Synthetic Strategies for this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the exploration of its biological potential. While specific protocols for this exact molecule are not extensively published in peer-reviewed literature, its synthesis can be reliably achieved through established methods for benzimidazole formation.

Core Synthesis: The Phillips Condensation

A common and versatile method for constructing the benzimidazole ring is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For the synthesis of this compound, the key starting material would be 4-bromo-3-methyl-1,2-phenylenediamine.

Conceptual Synthetic Workflow:

A 4-Bromo-3-methyl-1,2-phenylenediamine E This compound A->E B Formic Acid (or other carboxylic acid) B->E C Acid Catalyst (e.g., HCl) C->E D Heat D->E

Caption: General workflow for the synthesis of the this compound core.

Derivatization Strategies: Expanding the Chemical Space

Once the core is synthesized, further modifications can be made to explore the structure-activity relationship (SAR). A particularly effective method for derivatizing the benzimidazole scaffold is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the introduction of a wide variety of aryl and heteroaryl groups at specific positions, creating a library of compounds for biological screening.[3]

Protocol 1: Representative Synthesis of a 2-Aryl-5-bromo-4-methyl-1H-benzo[d]imidazole Derivative via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a 2-aryl derivative, starting from a 2-bromo-substituted benzimidazole. This can be adapted for the 5-bromo-4-methyl scaffold.

Materials:

  • 2,5-Dibromo-4-methyl-1H-benzo[d]imidazole (as a hypothetical intermediate)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • In a round-bottom flask, dissolve 2,5-dibromo-4-methyl-1H-benzo[d]imidazole (1 equivalent) and the arylboronic acid (1.2 equivalents) in the solvent mixture.

  • Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-bromo-4-methyl-1H-benzo[d]imidazole.

Biological Activities and Therapeutic Potential

While direct biological data for this compound is sparse, the extensive research on structurally related benzimidazoles provides a strong foundation for predicting its potential therapeutic applications.

Anticancer Activity

Benzimidazole derivatives are well-established as potent anticancer agents, acting through various mechanisms.[4]

Mechanisms of Anticancer Action:

  • Topoisomerase Inhibition: Some benzimidazole derivatives can inhibit human topoisomerase I, an enzyme crucial for DNA replication and repair.[4] This leads to DNA damage and ultimately apoptosis in cancer cells.

  • Kinase Inhibition: Many benzimidazoles act as inhibitors of various protein kinases that are often dysregulated in cancer, such as EGFR, HER2, and CDK2.[5] By blocking these kinases, they can halt the signaling pathways that drive cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Certain benzimidazoles interfere with the polymerization of tubulin, a key component of microtubules. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Representative Bromo-Benzimidazole Derivatives

CompoundCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazideMultiple7.82 - 10.21 µM[5]
2-(Aryl)-6-methyl-1H-benzo[d]imidazole derivativesVariousVaries based on aryl substitution[3]
Novel 1H-benzo[d]imidazole derivativesNCI 60 cell lines0.16 to 3.6 μM[4]
Antimicrobial Activity

The benzimidazole scaffold is also a prolific source of antimicrobial agents.[6] The presence of a bromo substituent can significantly contribute to this activity.

Mechanisms of Antimicrobial Action:

The exact mechanisms can vary, but they often involve the inhibition of essential microbial enzymes or interference with cell wall synthesis. Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6]

Table 2: Antimicrobial Activity of Representative Bromo-Benzimidazole Derivatives

CompoundMicroorganismActivity (MIC)Reference
5-Bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazoleE. coli, S. aureus, S. epidermidis<4 µg/mL[2]
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleCandida albicans3.9 µg/mL[6]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound (this compound derivative)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for reading turbidity)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism and add it to each well.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanisms of Action: A Deeper Dive

The biological effects of this compound derivatives are rooted in their interactions with specific molecular targets.

Kinase Inhibition: Targeting Dysregulated Signaling

As previously mentioned, kinase inhibition is a prominent mechanism of action for many benzimidazole-based anticancer agents. The benzimidazole core can act as a scaffold that presents various substituents to the ATP-binding pocket of kinases.

Illustrative Kinase Inhibition Pathway:

cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR) A->B C Kinase Activation B->C D Downstream Signaling (e.g., MAPK, PI3K/Akt) C->D E Cell Proliferation, Survival, Angiogenesis D->E F This compound Derivative F->C Inhibition

Caption: Simplified diagram of a kinase signaling pathway and its inhibition by a benzimidazole derivative.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Based on the extensive data from related compounds, derivatives of this scaffold are likely to possess significant anticancer and antimicrobial properties.

Key areas for future research include:

  • Systematic Synthesis and Screening: The synthesis and biological evaluation of a focused library of this compound derivatives with diverse substitutions at other positions (e.g., the 2-position) is warranted.

  • Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets.

  • Structure-Activity Relationship (SAR) Elucidation: A thorough SAR study will provide valuable insights for the rational design of more potent and selective analogs.

  • In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to in vivo models to assess their therapeutic efficacy and safety profiles.

References

A Technical Guide to the Identification of Potential Therapeutic Targets for 5-Bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its structural similarity to endogenous purines allows it to interact with a diverse range of biological targets, including enzymes and proteins.[2][3] The subject of this guide, 5-Bromo-4-methyl-1H-benzo[d]imidazole, is a substituted benzimidazole with potential therapeutic applications that remain largely unexplored. While direct studies on this specific molecule are limited, its core structure suggests a high probability of activity against targets validated for other benzimidazole derivatives.[1][4] This document outlines a hypothesis-driven, systematic approach for the identification and validation of its potential therapeutic targets, with a primary focus on oncology. We will detail the scientific rationale and step-by-step experimental workflows for investigating two high-probability target classes: microtubule dynamics and oncogenic protein kinases . The successful execution of this research plan will elucidate the compound's mechanism of action and pave the way for its development as a novel therapeutic agent.

Part 1: The Benzimidazole Scaffold: A Foundation for Target Discovery

The bicyclic heterocyclic system of benzimidazole, formed by the fusion of benzene and imidazole rings, is a versatile pharmacophore.[2] This structural motif is found in vitamin B12 and numerous FDA-approved drugs, highlighting its biocompatibility and therapeutic relevance. The broad biological activities of benzimidazole derivatives—spanning antiviral, anti-inflammatory, and anticancer effects—stem from their ability to act as hydrogen bond donors and acceptors, facilitating interactions with various biological macromolecules.[2][3][5]

Substitutions on the benzimidazole ring system are critical for determining target specificity and potency.[2] For this compound, the introduction of a halogen (bromo) at position 5 can enhance membrane permeability and cytotoxicity, while the methyl group at position 4 influences steric and electronic properties that can fine-tune binding to a specific target.[2] Based on the extensive literature on related compounds, we hypothesize that this compound is likely to exert anticancer effects through one or more established mechanisms, such as disrupting microtubule polymerization, inhibiting protein kinases, or interfering with DNA replication.[2][6] The following sections lay out a comprehensive plan to test these primary hypotheses.

Part 2: Hypothesis 1 - Targeting Microtubule Dynamics

Scientific Rationale

A classic and well-documented mechanism of action for many benzimidazole compounds, including the anthelmintics albendazole and mebendazole, is the inhibition of tubulin polymerization.[2][7][8] These agents bind to β-tubulin, preventing its polymerization into microtubules.[9][10] Since microtubules are essential components of the mitotic spindle required for cell division, their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4][11] This antimitotic activity is particularly effective against rapidly dividing cancer cells.[2] We hypothesize that this compound may bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule formation.

Experimental Validation Workflow

To rigorously test this hypothesis, a three-tiered experimental approach is proposed, moving from a cell-free biochemical assay to cell-based functional assays.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Outcome biochem_assay In Vitro Tubulin Polymerization Assay biochem_data Determine IC50 (Concentration for 50% inhibition) biochem_assay->biochem_data Quantify turbidity (A340nm) if_assay Immunofluorescence Microscopy biochem_data->if_assay Confirm biochemical activity if_data Visualize microtubule disruption if_assay->if_data Stain for α-tubulin and nuclei (DAPI) fcm_assay Flow Cytometry Cell Cycle Analysis if_data->fcm_assay Confirm cellular target engagement fcm_data Quantify G2/M phase arrest fcm_assay->fcm_data Stain with Propidium Iodide

Caption: Workflow for Validating Tubulin Inhibition.

This assay directly measures the compound's ability to inhibit the formation of microtubules from purified tubulin in a cell-free system.

  • Preparation: On ice, prepare a solution of purified porcine brain tubulin in a general tubulin buffer containing glycerol.[12]

  • Compound Addition: In a pre-chilled 96-well plate, add serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Nocodazole or Colchicine).

  • Initiation: To initiate polymerization, add GTP to the tubulin solution and immediately dispense it into the wells.[12]

  • Measurement: Place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The absorbance increases as microtubules form and scatter light.[12]

  • Analysis: Plot absorbance versus time. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[12]

This cell-based assay visualizes the effect of the compound on the microtubule network within cancer cells.

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or A549) on glass coverslips and allow them to adhere overnight.

  • Treatment: Treat the cells with the compound at concentrations around its determined IC50 for a period sufficient to observe effects (e.g., 16-24 hours).

  • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Staining: Block non-specific binding, then incubate with a primary antibody against α-tubulin. Follow with a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize using a fluorescence or confocal microscope. Compare the microtubule structure in treated cells to control cells. Look for depolymerization and disruption of the filamentous network.

This assay quantifies the functional consequence of microtubule disruption—cell cycle arrest.

  • Cell Treatment: Culture cancer cells and treat them with the compound at various concentrations for a full cell cycle duration (e.g., 24 hours).

  • Harvesting & Fixation: Harvest the cells (including floating cells) and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells.[13][14]

  • Staining: Wash the cells to remove ethanol and resuspend them in a staining solution containing a DNA-binding dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[13][15]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[14][16]

  • Analysis: Deconvolute the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16] An effective tubulin inhibitor will cause a significant accumulation of cells in the G2/M phase.[1][11]

Part 3: Hypothesis 2 - Targeting Oncogenic Kinases

Scientific Rationale

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[17] The benzimidazole scaffold is a common and effective core structure for kinase inhibitors because it can mimic the purine ring of ATP and form key interactions within the ATP-binding pocket of kinases.[18][19][20] Numerous benzimidazole derivatives have been developed as potent and selective inhibitors of various kinases, including Aurora kinases, CDKs, and receptor tyrosine kinases like VEGFR2.[17][19] We hypothesize that this compound has the potential to inhibit one or more oncogenic kinases, with a particular focus on VEGFR2, a key mediator of tumor angiogenesis.[21][22]

Experimental Validation Workflow

A sequential workflow is proposed to first screen for activity broadly and then validate specific targets biochemically and in a cellular context.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Biochemical Validation cluster_2 Tier 3: Cellular Target Validation kinome_scan Kinome-Wide Binding Assay kinome_data Identify high-affinity kinase 'hits' kinome_scan->kinome_data Determine Kd or % Inhibition biochem_assay In Vitro Kinase Activity Assay (e.g., VEGFR2) kinome_data->biochem_assay Select top hit(s) for validation biochem_data Determine IC50 (functional inhibition) biochem_assay->biochem_data Measure ADP production or substrate phosphorylation wb_assay Western Blot Analysis of Signaling Pathway biochem_data->wb_assay Confirm biochemical potency wb_data Confirm inhibition of downstream signaling wb_assay->wb_data Probe for p-VEGFR2, p-AKT, p-ERK G VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates ERK ERK PLCg->ERK Activates via Ras/Raf/MEK AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation ERK->Proliferation Compound 5-Bromo-4-methyl- 1H-benzo[d]imidazole Compound->VEGFR2 Inhibits (Hypothesis)

References

Literature review of 5-Bromo-4-methyl-1H-benzo[d]imidazole research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Landscape of 5-Bromo-4-methyl-1H-benzo[d]imidazole

Abstract

This technical guide provides a comprehensive literature review of the this compound scaffold, a member of the privileged benzimidazole class of heterocyclic compounds. Recognizing the limited direct research on this specific molecule, this document synthesizes data from closely related analogs to offer a robust predictive analysis of its synthesis, physicochemical properties, and potential biological activities. The benzimidazole core is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2][3][4][5][6] This guide is structured to provide researchers, scientists, and drug development professionals with foundational knowledge and actionable protocols. We will delve into established synthetic routes for key precursors, explore the influence of bromo- and methyl- substitutions on molecular behavior, and review the extensive research on the anticancer and antimicrobial applications of similar benzimidazole derivatives. The ultimate objective is to equip researchers with the necessary insights to effectively utilize the this compound core in novel drug discovery and development endeavors.

The Benzimidazole Scaffold: A Privileged Core in Medicinal Chemistry

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a critical pharmacophore in modern drug discovery.[1][4][5] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with a wide array of biological macromolecules, making it a "privileged scaffold".[1][4][5][6] This unique characteristic has led to the development of a multitude of FDA-approved drugs with diverse therapeutic applications, including anticancer (e.g., Bendamustine), antiulcer (e.g., Omeprazole), and anthelmintic (e.g., Albendazole) agents.[2][5][7]

The versatility of the benzimidazole core is derived from several key attributes:

  • Structural Mimicry : Its resemblance to purines enables competitive binding to enzyme active sites.[4][7]

  • Synthetic Accessibility : The core can be synthesized through robust and high-yielding reactions, most notably the Phillips condensation.[7]

  • Tunable Properties : The scaffold can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The subject of this guide, this compound, combines this privileged core with two key substituents. The methyl group can influence metabolic stability and solubility, while the bromine atom serves as a versatile synthetic handle for further molecular elaboration, particularly through palladium-catalyzed cross-coupling reactions.[8] This makes the scaffold a highly promising starting point for the development of novel therapeutic agents.[3][9]

Synthesis of Substituted Benzimidazoles

The most common and reliable method for synthesizing the benzimidazole core is the Phillips method, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent under acidic conditions.[7][10] Variations of this method utilize aldehydes in the presence of an oxidizing agent.[10][11]

Experimental Protocol: Synthesis of 5-Bromo-1-methyl-1H-benzo[d]imidazole (A Close Analog)

This protocol is adapted from established procedures for synthesizing structurally similar benzimidazoles and serves as a validated starting point for accessing the target scaffold.[12] The key precursor is 4-bromo-N¹-methylbenzene-1,2-diamine.

Step-by-Step Methodology:

  • Reaction Setup : To a solution of 4-bromo-N¹-methylbenzene-1,2-diamine (1.7 g, 8 mmol) in triethyl orthoformate (10 mL), add p-toluenesulfonic acid monohydrate (PTSA·H₂O, 152 mg, 0.8 mmol) as the acid catalyst.

    • Causality: Triethyl orthoformate serves as a one-carbon synthon, providing the C2 carbon of the imidazole ring. PTSA is a strong acid catalyst that protonates the orthoformate, activating it for nucleophilic attack by the diamine and facilitating the subsequent cyclization and dehydration steps.

  • Heating : Stir the reaction mixture at 85 °C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: petroleum ether/ethyl acetate = 10:1).

    • Causality: The elevated temperature provides the necessary activation energy to overcome the energy barriers for both the initial condensation and the final ring-closing dehydration, driving the reaction to completion.

  • Work-up : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into water (50 mL).

  • Extraction : Extract the aqueous mixture with ethyl acetate (2 x 40 mL). Combine the organic layers.

    • Causality: The product is significantly more soluble in the organic ethyl acetate layer than in the aqueous layer, allowing for its efficient separation from the water-soluble catalyst and byproducts.

  • Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude solid by silica gel column chromatography (Eluent gradient: petroleum ether/ethyl acetate from 50:1 to 10:1) to afford pure 5-bromo-1-methyl-1H-benzo[d]imidazole as a yellow solid.[12]

Visualization of the Synthetic Workflow

Synthesis_Workflow General Phillips Benzimidazole Synthesis Start Substituted o-Phenylenediamine Intermediate Condensation & Cyclization Start->Intermediate Reagent One-Carbon Synthon (e.g., Triethyl Orthoformate) Reagent->Intermediate Catalyst Acid Catalyst (e.g., PTSA) Catalyst->Intermediate Solvent Solvent & Heat (e.g., 85°C) Solvent->Intermediate Workup Aqueous Work-up & Extraction Intermediate->Workup Purification Column Chromatography Workup->Purification Product Substituted Benzimidazole Purification->Product

Caption: General workflow for the Phillips synthesis of benzimidazoles.

Physicochemical and Spectroscopic Profile

While direct experimental data for this compound is scarce, a reliable spectroscopic profile can be predicted based on data from analogous structures.[7][13][14] This predictive analysis is crucial for characterization and quality control during synthesis.

Table 1: Predicted Spectroscopic Data for this compound

TechniqueParameterPredicted Value / RangeRationale & Notes
¹H NMR Chemical Shift (δ, ppm)(in DMSO-d₆)
N-H~12.5 ppm (broad s)The acidic proton of the imidazole ring.[13]
Aromatic C-H (3 protons)7.2 - 7.8 ppm (m)Complex multiplets expected for the three protons on the benzene ring.
Imidazole C2-H~8.3 ppm (s)The singlet proton at the 2-position of the imidazole ring.[13]
Methyl (CH₃)~2.4 ppm (s)A singlet for the methyl group attached to the aromatic ring.
¹³C NMR Chemical Shift (δ, ppm)(in DMSO-d₆)
Imidazole C2~142 ppm
Aromatic Carbons110 - 145 ppmA complex set of signals for the 6 carbons of the benzene ring.
Methyl Carbon~17 ppm
IR Wavenumber (cm⁻¹)
N-H Stretch3100 - 3400 (broad)Characteristic broad peak for the N-H bond in the imidazole ring.
C-H Stretch (Aromatic)3000 - 3100
C=N Stretch (Imidazole)1580 - 1650Ring stretching vibrations.
LC-MS [M+H]⁺~211 / 213Expected mass-to-charge ratio for the protonated molecule, showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).[12]

Biological Applications & Mechanisms of Action

The true value of the this compound scaffold lies in its potential as a core for developing potent therapeutic agents. Research on structurally similar compounds has revealed significant activity in oncology and infectious diseases.[3][4]

Anticancer Activity: Kinase Inhibition

A primary mechanism through which benzimidazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and signaling.[1][3] Bromo-substituted benzimidazoles have shown potent inhibitory activity against several key kinases implicated in cancer.[3]

  • Target Kinases : Numerous studies have demonstrated that benzimidazole derivatives can inhibit Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and Aurora Kinase C (AURKC), among others.[3][15]

  • Mechanism of Action : These inhibitors typically function as ATP-competitive binders, occupying the ATP-binding pocket in the kinase domain. This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives tumor growth and survival.[16] The benzimidazole core is adept at forming hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.[8]

Table 2: Kinase Inhibitory Activity of Representative Benzimidazole Derivatives

Compound ClassTarget KinaseIC₅₀ ValueReference Cancer Cell Line(s)Source
Benzimidazole-hydrazide hybridsEGFR7.82 - 21.48 µMMultiple (e.g., HepG2)[15][16]
Benzimidazole-hydrazide hybridsHER27.82 - 21.48 µMMultiple[15][16]
Benzimidazole-hydrazide hybridsCDK27.82 - 21.48 µMMultiple[15][16]
4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole derivativesPIM-1, CK2Not specifiedNot specified[3]

Visualization of a Targeted Signaling Pathway

EGFR_Pathway Simplified EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS_RAF_MEK RAS-RAF-MEK Pathway EGFR->RAS_RAF_MEK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates STAT STAT Pathway EGFR->STAT Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Benzimidazole Kinase Inhibitor Inhibitor->EGFR Blocks ATP Binding Site Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a benzimidazole-based kinase inhibitor.

Antimicrobial and Antifungal Activity

The benzimidazole scaffold is also a cornerstone of anti-infective agent development.[4] Its derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[4][17]

  • Mechanism of Action : The antimicrobial action is often attributed to the structural similarity with purines, which allows these compounds to interfere with essential microbial processes.[17] In fungi, some benzimidazoles are known to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4] Other derivatives target bacterial cell division proteins like FtsZ or essential enzymes such as pyruvate kinase.[18]

  • Notable Activity : Substituted benzimidazoles have shown significant inhibitory activity against strains like Staphylococcus aureus (including MRSA), Mycobacterium smegmatis, and Candida albicans.[17][18] For instance, certain indolyl-benzimidazole derivatives have exhibited minimum inhibitory concentrations (MIC) below 1 µg/mL against staphylococci.[18]

Conclusion and Future Directions

While direct experimental exploration of this compound is in its nascent stages, a comprehensive review of its structural analogs provides a compelling case for its potential in medicinal chemistry. The established synthetic accessibility via the Phillips condensation, combined with the versatile synthetic handle of the bromine atom, positions this scaffold as an ideal starting point for library synthesis.

The extensive body of research on related bromo- and methyl-substituted benzimidazoles strongly suggests that derivatives of this core are likely to exhibit potent activity as kinase inhibitors for oncology applications and as novel agents against microbial pathogens. Future research should focus on the efficient synthesis of this specific scaffold and the subsequent exploration of its derivatization, particularly at the bromine position, to generate novel chemical entities. Systematic screening of these new compounds against panels of cancer cell lines and microbial strains will be essential to validate the predicted biological activities and unlock the full therapeutic potential of this promising molecular framework.

References

The Benzimidazole Nucleus: A Journey from Serendipitous Discovery to a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold, a bicyclic aromatic heterocycle, represents one of the most significant and versatile privileged structures in medicinal chemistry. Its journey, from an obscure 19th-century synthesis to its central role in a myriad of therapeutic agents, is a testament to the power of chemical exploration and rational drug design. This in-depth technical guide provides a comprehensive overview of the discovery and history of benzimidazole compounds, detailing the seminal synthetic methodologies and their evolution. Furthermore, it delves into the discovery, development, and mechanistic intricacies of key benzimidazole-based drugs that have made a profound impact on human health, including the anthelmintic thiabendazole, the proton-pump inhibitor omeprazole, and the anticancer agent bendamustine. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering both historical context and practical insights into this remarkable class of compounds.

The Genesis of a Privileged Scaffold: The Discovery and Early Synthesis of the Benzimidazole Core

The story of benzimidazole begins in 1872 with the German chemist Hobrecker, who first reported the synthesis of a substituted benzimidazole, specifically 2,5-dimethylbenzimidazole.[1][2] This initial synthesis was achieved through the reduction of 2-nitro-4-methylacetanilide, a reaction that, while historically significant, is a world away from the streamlined synthetic strategies employed today.[2]

A few years later, in 1875, Albert Ladenburg provided an alternative and more direct route to the same compound by heating 3,4-diaminotoluene with acetic acid in a reflux reaction.[1] This condensation of an ortho-phenylenediamine with a carboxylic acid laid the groundwork for what would become one of the most fundamental and widely used methods for constructing the benzimidazole ring system.

These early discoveries, while not immediately recognized for their therapeutic potential, established the fundamental chemical principles for accessing this stable and versatile heterocyclic system. The benzimidazole nucleus, with its fused benzene and imidazole rings, offers a unique combination of aromaticity, hydrogen bonding capabilities (at the N-H position), and the ability to be readily functionalized at various positions, making it an ideal scaffold for interacting with biological targets.

Foundational Synthetic Methodologies

The pioneering work of Hobrecker and Ladenburg paved the way for the development of more general and robust methods for benzimidazole synthesis. Two classical methods, the Phillips-Ladenburg synthesis and the Weidenhagen synthesis, have been instrumental in the exploration of benzimidazole chemistry.

The Phillips-Ladenburg synthesis is a direct extension of Ladenburg's original work and involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative (such as an ester, anhydride, or acyl chloride), typically under acidic conditions and with heating. This method is highly versatile and allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, depending on the carboxylic acid used.

Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles (General Procedure)

  • Reactants:

    • o-Phenylenediamine (1 equivalent)

    • Carboxylic acid (1-1.2 equivalents)

    • Acid catalyst (e.g., 4M HCl, polyphosphoric acid)

  • Procedure:

    • To a round-bottom flask, add the o-phenylenediamine and the carboxylic acid.

    • Add the acid catalyst.

    • Heat the reaction mixture to reflux (typically 100-150 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a base (e.g., 10% NaOH or ammonium hydroxide) until alkaline.

    • The crude benzimidazole product will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 2-substituted benzimidazole.

The Weidenhagen synthesis provides an alternative route to 2-substituted benzimidazoles through the condensation of an ortho-phenylenediamine with an aldehyde. This reaction is often carried out in the presence of an oxidizing agent to facilitate the final cyclization and aromatization step.

Experimental Protocol: Weidenhagen Synthesis of 2-Aryl-Benzimidazoles (General Procedure)

  • Reactants:

    • o-Phenylenediamine (1 equivalent)

    • Aromatic aldehyde (1 equivalent)

    • Oxidizing agent (e.g., sodium metabisulfite, nitrobenzene)

    • Solvent (e.g., ethanol, acetic acid)

  • Procedure:

    • Dissolve the o-phenylenediamine and the aromatic aldehyde in the chosen solvent in a round-bottom flask.

    • Add the oxidizing agent to the mixture.

    • Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by filtration. Otherwise, pour the reaction mixture into ice-cold water to induce precipitation.

    • Wash the crude product with water and dry.

    • Recrystallize the crude product from a suitable solvent to afford the pure 2-aryl-benzimidazole.

The Evolution Towards Greener and More Efficient Syntheses

While the classical methods have been invaluable, they often suffer from harsh reaction conditions, long reaction times, and the use of corrosive acids. In recent decades, significant efforts have been directed towards the development of more efficient, environmentally friendly, and versatile methods for benzimidazole synthesis. These modern approaches often employ microwave irradiation, ultrasound, and a variety of catalysts, including metal nanoparticles, solid acids, and ionic liquids, to achieve higher yields, shorter reaction times, and milder conditions.

From Discovery to Blockbuster Drugs: Case Studies of Key Benzimidazole-Based Therapeutics

The true impact of the benzimidazole scaffold lies in its successful application in a wide range of therapeutic areas. The following case studies highlight the discovery, development, and mechanism of action of three landmark benzimidazole-containing drugs.

Thiabendazole: A Pioneer in Anthelmintic Therapy

Discovery and Development:

The journey of thiabendazole began in 1961 at the Merck Institute for Therapeutic Research, where it was first synthesized and identified as a potent anthelmintic agent.[3] Initially introduced for veterinary use in 1962, it quickly became a crucial tool for controlling parasitic worm infections in livestock.[3] Its success in veterinary medicine paved the way for its approval for human use by the U.S. FDA in 1967.[4]

Synthesis:

The synthesis of thiabendazole is a classic example of the Phillips-Ladenburg reaction, involving the condensation of 4-thiazolecarboxylic acid with o-phenylenediamine, typically in the presence of a dehydrating agent like polyphosphoric acid at elevated temperatures.[5][6]

Experimental Protocol: Synthesis of Thiabendazole

  • Reactants:

    • o-Phenylenediamine

    • 4-Thiazolecarboxylic acid

    • Polyphosphoric acid (PPA)

  • Procedure:

    • In a reaction vessel, combine o-phenylenediamine and polyphosphoric acid under an inert atmosphere (e.g., nitrogen).

    • Heat the mixture to approximately 150 °C with stirring.

    • Gradually add 4-thiazolecarboxylic acid to the heated mixture.

    • Increase the temperature to around 230 °C and maintain for 2 hours.[5]

    • Cool the reaction mixture and pour it into a mixture of ice and water.

    • Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude thiabendazole.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure thiabendazole.

Mechanism of Action:

Thiabendazole exerts its anthelmintic effect by selectively inhibiting the mitochondrial enzyme fumarate reductase in parasitic worms.[7][8] This enzyme is crucial for the parasite's energy metabolism. By blocking this pathway, thiabendazole deprives the worms of their energy source, leading to paralysis and eventual expulsion from the host.[7][8] Thiabendazole also exhibits antifungal properties by binding to fungal tubulin and disrupting microtubule assembly.[2]

Thiabendazole_Mechanism cluster_helminth Mechanism in Helminths Thiabendazole Thiabendazole Fumarate_Reductase Fumarate Reductase (in Helminth Mitochondria) Thiabendazole->Fumarate_Reductase Inhibits Energy_Production ATP Production Fumarate_Reductase->Energy_Production Essential for Paralysis_Death Paralysis and Death of Parasite Fumarate_Reductase->Paralysis_Death Energy_Production->Paralysis_Death

Caption: Mechanism of action of Thiabendazole in helminths.

Omeprazole: Revolutionizing the Treatment of Acid-Related Disorders

Discovery and Development:

Omeprazole was first synthesized in 1979 by scientists at the Swedish pharmaceutical company AB Hässle (now part of AstraZeneca).[9][10] It was the first of a new class of drugs called proton pump inhibitors (PPIs) and represented a paradigm shift in the treatment of acid-related disorders like peptic ulcers and gastroesophageal reflux disease (GERD).[9][10] Launched in Europe in 1988 as Losec and in the United States in 1990 as Prilosec, omeprazole quickly became a blockbuster drug due to its superior efficacy compared to previous treatments.[10]

Synthesis:

The synthesis of omeprazole is a multi-step process that involves the coupling of a substituted pyridine moiety with a benzimidazole core, followed by a controlled oxidation to form the final sulfoxide structure.[11]

Experimental Protocol: Synthesis of Omeprazole

  • Step 1: Synthesis of the Thioether Intermediate

    • Dissolve sodium hydroxide in ethanol with heating.

    • Add 2-mercapto-5-methoxybenzimidazole and reflux until dissolved.

    • Cool the mixture.

    • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

    • Slowly add the aqueous pyridine solution to the cooled benzimidazole solution to form the thioether intermediate.[11]

  • Step 2: Oxidation to Omeprazole

    • Dissolve the thioether intermediate in a suitable solvent like dichloromethane.

    • Cool the solution to a low temperature (e.g., -10°C).

    • Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), while maintaining the low temperature to selectively oxidize the sulfide to a sulfoxide.[11]

    • After the reaction is complete, quench the reaction and wash the organic layer with a basic solution to remove acidic byproducts.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the crude omeprazole by recrystallization.[11]

Mechanism of Action:

Omeprazole is a prodrug that is activated in the acidic environment of the stomach's parietal cells.[12] In its active form, a sulfenamide, it irreversibly binds to the H+/K+-ATPase enzyme (the proton pump), specifically to cysteine residues.[12][13] This covalent binding inactivates the pump, thereby inhibiting the final step of gastric acid secretion.[9][13]

Omeprazole_Mechanism Omeprazole_Prodrug Omeprazole (Prodrug) in Bloodstream Parietal_Cell Gastric Parietal Cell Omeprazole_Prodrug->Parietal_Cell Acidic_Canaliculi Acidic Canaliculi (Low pH) Parietal_Cell->Acidic_Canaliculi Accumulates in Active_Sulfenamide Active Sulfenamide Acidic_Canaliculi->Active_Sulfenamide Proton-catalyzed conversion Proton_Pump H+/K+-ATPase (Proton Pump) Active_Sulfenamide->Proton_Pump Irreversibly binds to (covalent disulfide bond) H_Secretion H+ Secretion into Stomach Lumen Proton_Pump->H_Secretion Inhibits

Caption: Mechanism of action of Omeprazole as a proton pump inhibitor.

Bendamustine: A Dual-Action Anticancer Agent

Discovery and Development:

Bendamustine was first synthesized in 1963 in East Germany.[1][14] It was designed as a hybrid molecule with both an alkylating nitrogen mustard group and a benzimidazole ring, intended to confer dual mechanisms of action.[15] For many years, its use was confined to East Germany, where it was used to treat various cancers, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[1] After the reunification of Germany, bendamustine underwent systematic clinical trials and was approved for use in the United States in 2008.[14]

Synthesis:

The synthesis of bendamustine is a multi-step process that typically starts from a substituted nitroaniline and involves the formation of the benzimidazole ring, followed by the introduction of the bis(2-chloroethyl)amino group.

Experimental Protocol: Key Steps in Bendamustine Synthesis (Conceptual Outline)

  • Step 1: Formation of the Benzimidazole Core: A substituted nitroaniline is reacted with an appropriate reagent to form the benzimidazole ring with a butyric acid side chain.[16]

  • Step 2: Reduction of the Nitro Group: The nitro group on the benzimidazole ring is reduced to an amino group.

  • Step 3: Alkylation of the Amino Group: The amino group is reacted with ethylene oxide to introduce two hydroxyethyl groups.

  • Step 4: Chlorination: The hydroxyethyl groups are converted to chloroethyl groups using a chlorinating agent like thionyl chloride to yield bendamustine.[16]

Mechanism of Action:

Bendamustine's unique structure gives it a dual mechanism of action. The nitrogen mustard moiety acts as an alkylating agent, forming covalent bonds with DNA and creating intra- and inter-strand cross-links.[17][18] This DNA damage disrupts DNA replication and repair, ultimately leading to apoptosis (programmed cell death).[17][18] The benzimidazole ring is thought to contribute to its unique activity profile, potentially acting as a purine analog and further disrupting cellular processes.[15]

Bendamustine_Mechanism Bendamustine Bendamustine Alkylation Alkylation (Nitrogen Mustard Moiety) Bendamustine->Alkylation Purine_Analog Purine Analog-like Activity (Benzimidazole Ring) Bendamustine->Purine_Analog DNA Cancer Cell DNA Crosslinking DNA Intra- and Inter-strand Cross-links DNA->Crosslinking Alkylation->DNA DNA_Damage DNA Damage Crosslinking->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis Metabolic_Disruption Disruption of Cellular Metabolism Purine_Analog->Metabolic_Disruption Metabolic_Disruption->Apoptosis

Caption: Dual mechanism of action of Bendamustine.

Conclusion and Future Perspectives

The journey of benzimidazole compounds from their initial synthesis to their current status as indispensable therapeutic agents is a compelling narrative of scientific progress. The inherent versatility of the benzimidazole scaffold has allowed for the development of drugs that target a wide array of biological processes with high specificity and efficacy. The evolution of synthetic methodologies from harsh classical conditions to more refined and environmentally benign approaches continues to expand the chemical space accessible to medicinal chemists.

Looking ahead, the benzimidazole nucleus is poised to remain a central theme in drug discovery. The ongoing exploration of novel derivatives, coupled with a deeper understanding of disease biology, will undoubtedly lead to the development of new and improved therapies for a range of human ailments. The story of benzimidazole is far from over; it is a testament to the enduring power of heterocyclic chemistry in the quest for better medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a reliable and efficient two-step protocol for the synthesis of 5-Bromo-4-methyl-1H-benzo[d]imidazole, a crucial heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the regioselective bromination of 4-methyl-1,2-phenylenediamine to yield the key intermediate, 4-bromo-5-methyl-1,2-phenylenediamine. This intermediate subsequently undergoes a condensation-cyclization reaction with formic acid to afford the target compound. This document provides a step-by-step methodology, explains the chemical principles behind the experimental choices, and includes necessary safety information, making it an essential resource for researchers in organic synthesis and pharmaceutical development.

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds, demonstrating antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The strategic functionalization of the benzimidazole core allows for the fine-tuning of its biological activity. This compound is a particularly valuable synthetic intermediate. The presence of a bromine atom at the 5-position provides a reactive handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[2][3] This guide presents a validated protocol for the synthesis of this important compound, grounded in established chemical principles.

Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step sequence starting from 4-methyl-1,2-phenylenediamine.

  • Step 1: Electrophilic Bromination. The first step involves the regioselective bromination of the electron-rich aromatic ring of 4-methyl-1,2-phenylenediamine to install the bromo substituent, yielding 4-bromo-5-methyl-1,2-phenylenediamine.

  • Step 2: Condensation and Cyclization. The synthesized diamine is then condensed with formic acid, which serves as a one-carbon source, to construct the imidazole ring, resulting in the final product. This is a classic and widely used method for benzimidazole synthesis known as the Phillips condensation.[4]

Experimental Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization A 4-methyl-1,2-phenylenediamine B 4-bromo-5-methyl-1,2-phenylenediamine A->B Br₂, Acetic Acid (Regioselective Bromination) C 4-bromo-5-methyl-1,2-phenylenediamine D This compound C->D Formic Acid (90%) Heat (100°C) (Condensation)

Caption: Workflow for the synthesis of this compound.

Materials and Reagents

Reagent/SolventFormulaM.W. ( g/mol )SupplierNotes
4-methyl-1,2-phenylenediamineC₇H₁₀N₂122.17Commercially AvailablePurity >98%
BromineBr₂159.81Standard SupplierReagent Grade
Acetic Acid, GlacialCH₃COOH60.05Standard SupplierACS Grade
Sodium BicarbonateNaHCO₃84.01Standard SupplierSaturated Solution
Formic AcidHCOOH46.03Standard Supplier90% solution
Sodium HydroxideNaOH40.00Standard Supplier10% solution
Ethyl AcetateC₄H₈O₂88.11Standard SupplierACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04Standard SupplierReagent Grade
Decolorizing CarbonC12.01Standard SupplierActivated

Experimental Protocols

Part 1: Synthesis of 4-Bromo-5-methyl-1,2-phenylenediamine

Causality Behind Experimental Choices: The direct bromination of o-phenylenediamines can be challenging due to the high reactivity of the aniline system, which can lead to over-bromination and oxidation.[5] Using acetic acid as a solvent helps to moderate the reactivity. The methyl and amino groups are ortho, para-directing. The position between the two amino groups is sterically hindered. Therefore, bromination is expected to occur para to one amino group and ortho to the other, with the methyl group further influencing the position. The most likely product is the desired 4-bromo-5-methyl-1,2-phenylenediamine.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (10.0 g, 81.8 mmol) in 100 mL of glacial acetic acid.

  • Bromine Addition: Cool the solution to 10-15°C in an ice-water bath. In the dropping funnel, prepare a solution of bromine (4.2 mL, 13.1 g, 81.8 mmol) in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred diamine solution over 30-45 minutes, ensuring the temperature does not exceed 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Carefully pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form. Neutralize the solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Filtration: Collect the precipitated solid by vacuum filtration, washing it thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 4-bromo-5-methyl-1,2-phenylenediamine as a solid. Dry the purified product under vacuum.

Part 2: Synthesis of this compound

Causality Behind Experimental Choices: This reaction is a classic Phillips benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[6][7] Formic acid serves as the source for the C2 carbon of the imidazole ring. The reaction is typically heated to drive the dehydration and cyclization process.[4] Heating at 100°C on a water bath provides controlled and even heating. The reaction is initially acidic and the product, being a weak base, remains protonated and soluble. Adding a base (10% NaOH) deprotonates the benzimidazole, causing it to precipitate out of the aqueous solution, which is a crucial step for isolation.[6]

Detailed Step-by-Step Protocol:

  • Reaction Setup: Place the dried 4-bromo-5-methyl-1,2-phenylenediamine (10.0 g, 49.7 mmol) in a 250 mL round-bottom flask. Add 90% formic acid (30 mL, approximately 0.78 mol).

  • Heating: Heat the mixture on a water bath at 100°C for 2 hours with occasional swirling.[4][7] The solution should become homogeneous.

  • Cooling and Precipitation: After 2 hours, cool the flask to room temperature and then further in an ice bath. Slowly and carefully add 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper (pH ~8). A precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid with ice-cold water to remove any remaining salts and base, and press it dry on the filter.[7]

  • Purification (Recrystallization):

    • Transfer the crude solid to a beaker and add approximately 200-300 mL of water. Heat the suspension to boiling to dissolve the product.

    • Add a small amount (approx. 1 g) of decolorizing carbon and keep the solution boiling for another 10-15 minutes to remove colored impurities.[4][8]

    • Filter the hot solution rapidly through a preheated Buchner funnel to remove the carbon.

    • Allow the filtrate to cool slowly to room temperature and then cool in an ice bath to about 10°C to maximize crystallization.

    • Collect the purified white or off-white crystals of this compound by vacuum filtration, wash with a small amount of cold water, and dry at 100°C.

Safety and Hazard Information

It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalHazards
4-methyl-1,2-phenylenediamine Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.
Bromine Fatal if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life.
Acetic Acid Flammable liquid and vapor. Causes severe skin burns and eye damage.
Formic Acid Flammable liquid and vapor. Causes severe skin burns and eye damage. Toxic if inhaled.
Sodium Hydroxide Causes severe skin burns and eye damage. Corrosive to metals.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low yield in Step 1 Over-bromination or oxidation of the starting material.Ensure the reaction temperature is kept low (10-15°C) during bromine addition. Add the bromine solution slowly.
Impure product in Step 1 Formation of isomers or poly-brominated products.Purification by column chromatography on silica gel may be necessary if recrystallization is insufficient.[5]
Incomplete cyclization in Step 2 Insufficient heating time or temperature.Ensure the reaction is heated at 100°C for the full 2 hours. Monitor by TLC to confirm the disappearance of the diamine starting material.
Product is highly colored Impurities from the starting material or side reactions.Ensure thorough washing of the crude product. Use an adequate amount of decolorizing carbon during recrystallization and ensure the hot filtration is done quickly.[8]

References

Application Notes & Protocols: Leveraging 5-Bromo-4-methyl-1H-benzo[d]imidazole for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous pharmacologically active compounds. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile ground for anticancer drug discovery.[1][2] This guide focuses on a key intermediate, 5-Bromo-4-methyl-1H-benzo[d]imidazole, as a versatile starting point for synthesizing libraries of potential anticancer agents.[3] We provide a comprehensive overview, from the rationale behind its selection to detailed protocols for synthesis, derivatization, and a cascade of in vitro evaluations designed to identify and characterize novel therapeutic candidates. The methodologies described herein are grounded in established principles of cancer drug discovery, emphasizing a logical, stepwise progression from initial cytotoxicity screening to mechanistic elucidation.

The Strategic Advantage of the Benzimidazole Core

Benzimidazole derivatives exert their anticancer effects through diverse and potent mechanisms, including the disruption of microtubule polymerization, inhibition of key signaling kinases, intercalation with DNA, and the induction of apoptosis and cell cycle arrest.[4][5][6] The specific scaffold, this compound, offers two strategic points for chemical modification: the bromine atom at the 5-position and the nitrogen atom of the imidazole ring. The bromine atom is particularly amenable to modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic introduction of a wide variety of aryl and heteroaryl moieties. This systematic modification is crucial for exploring the Structure-Activity Relationship (SAR) and optimizing compounds for potency and selectivity against cancer cells.

Synthesis and Derivatization Strategy

The development of a diverse compound library is the first critical step. The following protocols outline the synthesis of the core scaffold and a general method for its subsequent derivatization.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established methods for benzimidazole synthesis, which typically involve the condensation of an o-phenylenediamine with a one-carbon source like formic acid.[7]

Rationale: This two-step process first builds the benzimidazole core and then strategically installs the bromine atom at the desired position. Using 4-methyl-1,2-phenylenediamine as a starting material ensures the correct substitution pattern.

Step-by-Step Methodology:

  • Step 1: Synthesis of 6-methyl-1H-benzo[d]imidazole

    • In a 250 mL round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq.) in formic acid (10 volumes).

    • Heat the mixture to reflux (approx. 100-110 °C) for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature and carefully pour it into 200 mL of ice-cold water.

    • Neutralize the solution to a pH of 7-8 by the slow, portion-wise addition of a saturated sodium bicarbonate solution.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 6-methyl-1H-benzo[d]imidazole.

  • Step 2: Bromination to Yield this compound

    • Suspend the 6-methyl-1H-benzo[d]imidazole (1.0 eq.) from the previous step in glacial acetic acid.

    • Cool the mixture in an ice bath to 0-5 °C with constant stirring.

    • In a separate flask, prepare a solution of bromine (1.05 eq.) in glacial acetic acid.

    • Add the bromine solution dropwise to the cooled benzimidazole suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Pour the reaction mixture into ice water and neutralize with a 10% sodium hydroxide solution.

    • Collect the crude product by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain the final product.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2.2: Library Generation via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction ideal for creating carbon-carbon bonds.[8] It allows for the efficient coupling of the bromo-benzimidazole scaffold with a vast commercial library of boronic acids, enabling rapid generation of diverse derivatives for screening.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Add a degassed solvent mixture, typically Dioxane/Water (4:1).

  • Heat the reaction mixture at 80-100 °C and stir until TLC or LC-MS indicates the consumption of the starting material (typically 6-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue using column chromatography on silica gel to isolate the desired coupled product.

  • Confirm the structure and purity of each new derivative via spectroscopic methods.

G A Starting Material This compound C Palladium-Catalyzed Suzuki Coupling A->C B Aryl Boronic Acids (Diverse Library) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E F Screening-Ready Compound Library E->F G cluster_0 Primary Screening cluster_1 Secondary Assays (Hits) cluster_2 Tertiary Assays (Lead) A Compound Library B Cytotoxicity Assay (MTT / CellTiter-Glo) Determine IC50 Values A->B C Identify 'Hit' Compounds (Potent & Selective) B->C D Apoptosis Assay (Annexin V / PI) C->D E Cell Cycle Analysis (Propidium Iodide) C->E F Mechanism of Action (e.g., Kinase Inhibition, Topoisomerase Assay) D->F G Signaling Pathway Analysis (Western Blot) E->G G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Downstream Cell Survival, Proliferation, Angiogenesis mTOR->Downstream Inhibitor Benzimidazole Derivative (BZ-03) Inhibitor->Akt Inhibits

References

Application Notes and Protocols: 5-Bromo-4-methyl-1H-benzo[d]imidazole Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global health, creating an urgent need for the discovery and development of new therapeutic agents with novel mechanisms of action.[1] Benzimidazole, a heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, antifungal, antiviral, and anticancer properties.[2][3][4][5] This guide focuses on a specific, promising subclass: 5-Bromo-4-methyl-1H-benzo[d]imidazole derivatives . The strategic placement of a bromine atom (an electron-withdrawing group) and a methyl group on the benzimidazole core offers a versatile platform for developing potent antimicrobial and antifungal agents.[6][7][8]

This document provides an in-depth exploration of the synthesis, mechanisms of action, and practical applications of these derivatives. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to investigate and harness the therapeutic potential of this chemical class.

Section 1: Synthesis of this compound Derivatives

The cornerstone of the benzimidazole scaffold synthesis is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its equivalent.[9] For the specific synthesis of the 5-Bromo-4-methyl core, the key precursor is 4-bromo-3-methyl-benzene-1,2-diamine. This diamine is then cyclized, typically using an acid catalyst, to form the imidazole ring.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Core Structure & Derivatization Diamine 4-Bromo-3-methyl- benzene-1,2-diamine Condensation Condensation & Cyclization (e.g., Reflux in 4N HCl) Diamine->Condensation Reagent Formic Acid or Trimethyl Orthoformate Reagent->Condensation Core 5-Bromo-4-methyl- 1H-benzo[d]imidazole Condensation->Core Derivatization N-1 & C-2 Substitution (e.g., Alkylation, Acylation) Core->Derivatization Final Final Bioactive Derivatives Derivatization->Final

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 1: General Synthesis of the this compound Core

This protocol describes a standard Phillips condensation method. The causality for using a strong acid like HCl is to catalyze the dehydration and subsequent cyclization of the diamine with the carboxylic acid, which is a critical step for forming the imidazole ring.

Materials and Equipment:

  • 4-bromo-3-methyl-benzene-1,2-diamine

  • Formic acid (or other suitable carboxylic acid)

  • 4N Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-bromo-3-methyl-benzene-1,2-diamine in 4N HCl.

  • Addition of Acid: Add a slight excess (1.1 equivalents) of formic acid to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.[10] The progress of the reaction should be monitored by TLC to ensure the consumption of the starting material.

  • Cooling and Neutralization: After completion, cool the mixture to room temperature. Carefully neutralize the mixture by slow addition of a cooled NaOH solution until the pH is approximately 7-8. This step is crucial for precipitating the product from its salt form.

  • Isolation: The resulting precipitate is the crude this compound. Collect the solid by vacuum filtration and wash it with cold deionized water to remove any residual salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[4][10]

Section 2: Mechanisms of Antimicrobial and Antifungal Action

Benzimidazole derivatives exert their biological effects by targeting key cellular processes in microbes and fungi. The specific mechanism can vary depending on the derivative and the target organism.

Antifungal Mechanism of Action

The primary antifungal mechanisms of benzimidazoles are well-established and focus on disrupting fundamental fungal cell structures and processes.

  • Inhibition of Microtubule Assembly: The most prominent mechanism is the binding of the benzimidazole molecule to the β-tubulin subunit of the fungal cell.[11] This binding event prevents the polymerization of tubulin into microtubules. The resulting disruption of the microtubule cytoskeleton leads to a blockage of nuclear division (mitosis), which is a primary fungistatic or fungicidal effect.[11]

Antifungal_Tubulin Compound Benzimidazole Derivative Tubulin β-Tubulin Subunit Compound->Tubulin Binds to Assembly Microtubule Assembly Compound->Assembly INHIBITS Tubulin->Assembly Microtubule Functional Microtubules Assembly->Microtubule Mitosis Nuclear Division (Mitosis) Microtubule->Mitosis Essential for Growth Fungal Growth & Proliferation Mitosis->Growth Leads to

Caption: Inhibition of fungal microtubule assembly by benzimidazole derivatives.

  • Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, some benzimidazole derivatives can inhibit the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[12][13][14] This enzyme is critical for converting lanosterol to ergosterol, an essential component of the fungal cell membrane.[13] Depletion of ergosterol disrupts membrane integrity and fluidity, leading to fungal cell death.[14]

Antibacterial Mechanism of Action

The antibacterial mechanisms are more diverse and can involve several targets.

  • Inhibition of DNA Synthesis: Certain benzimidazole derivatives can intercalate with bacterial DNA or inhibit enzymes crucial for DNA replication, such as DNA gyrase or topoisomerases. This forms a complex that blocks the replication fork, ultimately leading to bacterial cell death.[2]

  • Inhibition of Cell Division: A key target in some bacteria is the filamenting temperature-sensitive protein Z (FtsZ).[15] FtsZ is a tubulin homologue that is essential for forming the Z-ring, which mediates bacterial cell division. Inhibition of FtsZ polymerization prevents cytokinesis and leads to filamentation and eventual lysis of the bacterial cell.[15]

Antibacterial_FtsZ Compound Benzimidazole Derivative FtsZ FtsZ Protein Monomers Compound->FtsZ Binds to Z_Ring Z-Ring Formation (Polymerization) Compound->Z_Ring INHIBITS FtsZ->Z_Ring Septum Septum Formation Z_Ring->Septum Division Bacterial Cell Division Septum->Division Required for Proliferation Bacterial Proliferation Division->Proliferation Leads to

Caption: Inhibition of bacterial cell division via FtsZ protein targeting.

Section 3: Protocols for Efficacy Evaluation

To assess the antimicrobial and antifungal potential of newly synthesized this compound derivatives, standardized susceptibility testing is required. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols for this purpose.[12]

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

MIC_Workflow prep_compound Prepare Stock Solution of Test Compound in DMSO serial_dilute Perform 2-fold Serial Dilutions of Compound in Broth in 96-Well Plate prep_compound->serial_dilute prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate controls Include Positive (No Drug) & Negative (No Bacteria) Controls controls->incubate read_results Visually Inspect for Turbidity (Bacterial Growth) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the benzimidazole derivative in dimethyl sulfoxide (DMSO). The use of DMSO is necessary for dissolving hydrophobic organic compounds for aqueous testing.

  • Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) overnight. Suspend colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This standardization ensures a consistent and reproducible starting number of bacteria in each test.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of drug concentrations to test.

  • Inoculation: Dilute the standardized bacterial inoculum and add it to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial viability and a negative control well (broth only) to ensure medium sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 3: Antifungal Susceptibility Testing

The protocol is similar to the antibacterial MIC test but is adapted for fungal pathogens (e.g., Candida albicans, Aspergillus niger).[4][17]

Key Modifications for Fungi:

  • Medium: Use RPMI-1640 medium buffered with MOPS. This medium is the standard for antifungal susceptibility testing as it supports the growth of most clinically relevant fungi.

  • Inoculum: Prepare the fungal inoculum according to CLSI M27 (for yeasts) or M38 (for filamentous fungi) guidelines.

  • Incubation: Incubate at 35°C for 24-48 hours, as fungi typically grow slower than bacteria.

  • Reading Endpoint: For fungistatic drugs, the endpoint may be a significant reduction in growth rather than complete inhibition.

Section 4: Structure-Activity Relationship (SAR) and Data

The biological activity of benzimidazole derivatives is highly dependent on the substitution pattern around the core structure.[2]

Key SAR Insights:

  • C-2 Position: Substitutions at the 2-position are critical for modulating activity. Aromatic or heterocyclic rings at this position often enhance antimicrobial potential.[2]

  • N-1 Position: Alkylation or acylation at the N-1 position can influence the compound's lipophilicity and cell permeability, thereby affecting its efficacy.

  • Benzene Ring Substituents: Electron-withdrawing groups, such as halogens (Cl, Br, F), on the benzene portion of the scaffold often lead to increased antimicrobial and antifungal activity.[6][13] The position of these substituents is also crucial; for instance, some studies have shown that methyl group placement at the 6-position is more favorable than at the 5-position for certain biological targets.[18]

Table 1: Representative Antimicrobial and Antifungal Activities of Substituted Benzimidazoles

This table summarizes reported MIC values for various benzimidazole derivatives to provide a comparative context for the potential efficacy of 5-Bromo-4-methyl derivatives.

Compound Class/DerivativeTarget OrganismMIC (µg/mL)Reference
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleCandida albicans3.9[15]
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleCandida albicans3.9[15]
1,2-disubstituted benzimidazole (5a)Vibrio choleraeGood Activity[3]
1,2-disubstituted benzimidazole (5b)Staphylococcus aureusGood Activity[3]
2-substituted benzimidazole (4a)Candida albicans6.25[3][5]
2-substituted benzimidazole (4b)Candida albicans12.5[3][5]
Imidazole derivative (31)C. albicans (Fluconazole-resistant)8[19]
Bromo-substituted benzimidazole (8c)Staphylococcus aureusModerate Activity [16]
Bromo-substituted benzimidazole (8g)Candida spp.Moderate Activity[16]

*Qualitative data from disc diffusion assay. **Qualitative assessment from the source.

Conclusion

This compound derivatives represent a highly promising scaffold for the development of new antimicrobial and antifungal agents. Their synthetic tractability, coupled with potent and diverse mechanisms of action—including the inhibition of microbial cell division and cell membrane integrity—makes them attractive candidates for further investigation. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize these compounds, contributing to the critical pipeline of next-generation therapeutics to combat infectious diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-methyl-1H-benzo[d]imidazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction

This compound is a valuable heterocyclic compound, serving as a key building block in the development of various pharmaceutical agents and biologically active molecules.[1] Its synthesis, typically achieved through the condensation of a substituted o-phenylenediamine with a one-carbon source, can present several challenges, from low yields to purification difficulties. This guide provides a structured approach to troubleshoot and optimize your synthesis for a successful outcome.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes and how can I fix this?

Low yields are a frequent issue in heterocyclic condensation reactions and can stem from several factors.[2] A systematic approach is the best way to diagnose the problem.

Possible Cause 1: Suboptimal Reaction Conditions The formation of the benzimidazole ring, often via the Phillips-Ladenburg reaction, is highly dependent on temperature, reaction time, and catalyst efficiency.[3][4][5] The condensation of an o-phenylenediamine with an acid requires sufficient heat to drive the cyclodehydration step.[6]

  • Expert Recommendation:

    • Temperature & Time: Ensure your reaction is heated to the appropriate temperature, typically refluxing in a high-boiling solvent or acid like formic acid (100-110 °C) or polyphosphoric acid (PPA) at higher temperatures (>130°C).[7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] If the reaction stalls, a longer reaction time or a moderate increase in temperature may be necessary.[10]

    • Catalyst Choice: If using a mineral acid catalyst (e.g., HCl), ensure it is of sufficient concentration.[11] For challenging substrates, switching to a stronger dehydrating agent like PPA can significantly improve yields.

Possible Cause 2: Purity of Starting Materials Impurities in the starting materials, particularly the 4-bromo-5-methyl-1,2-phenylenediamine, can severely inhibit the reaction.[2] The diamine is susceptible to oxidation, which can lead to colored impurities and side products.[9]

  • Expert Recommendation:

    • Verify Purity: Always use reagents from a reliable source. If purity is questionable, purify the starting materials before use.[9] The diamine can be purified by recrystallization.

    • Inert Atmosphere: o-Phenylenediamines can oxidize in the presence of air.[9] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation of the starting material and improve the final yield and product color.[2]

Possible Cause 3: Inefficient Work-up and Product Loss Significant amounts of product can be lost during the work-up and purification phases.[10] This is especially true if the product has some solubility in the aqueous phase or if transfers are not done carefully.

  • Expert Recommendation:

    • Careful Neutralization: After the acidic condensation, the product is precipitated by neutralizing the reaction mixture. This should be done slowly and with cooling to ensure complete precipitation and to avoid product decomposition.

    • Thorough Extraction: If the product doesn't precipitate cleanly, you may need to perform an extraction. Ensure you use a sufficient volume of organic solvent and perform multiple extractions (e.g., 3x) to recover all the product.

    • Rinse Everything: Rinse all glassware that came into contact with the product (reaction flask, funnels, filter paper) with the extraction solvent to recover any residual material.[10]

Question 2: My final product is impure, showing multiple spots on a TLC plate. How do I identify and eliminate these impurities?

The presence of impurities is a common problem, often arising from side reactions or incomplete conversion.

Possible Cause 1: Unreacted Starting Materials This is the most common impurity. If the reaction is not driven to completion, you will have leftover 4-bromo-5-methyl-1,2-phenylenediamine.

  • Expert Recommendation:

    • Monitoring: Use TLC to monitor the reaction until the starting material spot has completely disappeared.[9]

    • Purification: Unreacted diamine is more polar than the benzimidazole product. It can often be removed via column chromatography. Alternatively, an acid-base extraction can be effective.[9] Since benzimidazoles are basic, dissolving the crude product in an organic solvent and extracting with dilute acid will pull the product into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be neutralized to precipitate the pure product.[9]

Possible Cause 2: Formation of Side Products Side reactions can lead to a variety of impurities. Oxidation of the diamine starting material is a common issue, leading to highly colored impurities that can be difficult to remove.[9]

  • Expert Recommendation:

    • Inert Atmosphere: As mentioned for improving yield, using an inert atmosphere is the best preventative measure against oxidation.[9]

    • Activated Carbon: To remove persistent colored impurities, you can treat a solution of your crude product with activated carbon.[9] Dissolve the product in a suitable solvent, add a small amount of activated carbon, heat gently, and then filter through celite to remove the carbon and the adsorbed impurities.

Possible Cause 3: Issues with the Carbon Source When using formic acid, decomposition or side reactions are minimal. However, if using other C1 sources like orthoformates, incomplete reaction can leave behind intermediates.[11]

  • Expert Recommendation:

    • Stoichiometry: Ensure the correct stoichiometry is used.[9] For condensation with formic acid, it is often used in large excess as the solvent.[7]

    • Purification: Most impurities can be separated from the desired product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[7]

Troubleshooting Workflow Diagram

This flowchart provides a logical path to diagnose and solve common synthesis problems.

TroubleshootingWorkflow start Problem Detected in Synthesis low_yield Low or No Yield start->low_yield impure_product Impure Product (TLC) start->impure_product check_conditions Verify Reaction Conditions (Temp, Time) low_yield->check_conditions check_completion Reaction Driven to Completion? impure_product->check_completion check_reagents Assess Reagent Purity & Handling check_conditions->check_reagents Correct optimize_conditions Optimize Conditions: - Increase Temp/Time - Change Catalyst (e.g., PPA) check_conditions->optimize_conditions Incorrect purify_reagents Purify Starting Materials Use Inert Atmosphere check_reagents->purify_reagents Impure/Oxidized check_color Product Highly Colored? check_completion->check_color Yes drive_completion Increase Reaction Time or Temperature check_completion->drive_completion No purify Purification Strategy: - Recrystallization - Column Chromatography - Acid/Base Extraction check_color->purify No decolorize Use Activated Carbon Work under Inert Atmosphere check_color->decolorize Yes drive_completion->purify decolorize->purify

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound? The most common and reliable method is the Phillips-Ladenburg synthesis, which involves the condensation of 4-bromo-5-methyl-1,2-phenylenediamine with formic acid.[4][5] Refluxing the diamine in formic acid typically gives good yields and is procedurally simple.[7]

Q2: How can I best monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most effective method.[9] Use a mobile phase such as ethyl acetate/hexane. The benzimidazole product will be less polar (higher Rf value) than the highly polar diamine starting material. The reaction is complete when the starting material spot is no longer visible by UV light.

Q3: What are the expected analytical characteristics of the final product? For this compound, you should confirm its identity and purity using standard analytical techniques. A provider of this chemical reports the following 1H NMR data for a similar compound, 5-bromo-1H-benzo[d]imidazole: 1H NMR (400 MHz, DMSO-d6) δ 7.33 (t, J = 8.8 Hz, 1H), 7.55 (dd, J1 = 7.6 Hz, J2 = 40 Hz, 1H), 7.79 (d, J = 47.2 Hz, 1H), 8.26 (s, 1H), 12.61 (d, J = 25.6 Hz, 1H).[11] The mass spectrum should show a characteristic isotopic pattern for bromine with a molecular ion peak [M+H]+ at m/z 211 and 213.

Q4: What safety precautions should be taken? Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required. The reaction should be performed in a well-ventilated fume hood. Formic acid is corrosive and should be handled with care. Brominated organic compounds should be handled with caution as they can be irritants.

Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from established literature procedures.

Objective: To synthesize this compound with high yield and purity.

Reaction Scheme:

ReactionScheme reactant 4-Bromo-5-methyl- 1,2-phenylenediamine product 5-Bromo-4-methyl- 1H-benzo[d]imidazole reactant->product HCOOH, Reflux (100-110 °C) 2-4 hours

Caption: Phillips-Ladenburg condensation to form the target compound.

Materials and Equipment
  • 4-bromo-5-methyl-1,2-phenylenediamine

  • Formic acid (≥95%)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, add 4-bromo-5-methyl-1,2-phenylenediamine (1.0 eq). To this, add formic acid (approx. 10 volumes, e.g., 10 mL for 1 g of starting material).[7]

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane) every hour. The reaction is typically complete within 2-4 hours, once the diamine starting material is fully consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice-cold water (approx. 10 volumes).[7]

  • Neutralization & Precipitation: Place the beaker in an ice bath. Slowly add saturated sodium bicarbonate solution with stirring until the pH of the solution is neutral (pH 7-8).[7] This will cause the product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid cake thoroughly with cold deionized water to remove any residual salts. Dry the product under vacuum to yield the crude this compound.

  • Purification (if necessary): If TLC analysis of the crude product shows impurities, it can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Data Summary Table
ParameterRecommended Value/ConditionRationale
Reactant Ratio 1.0 eq. DiamineFormic acid acts as both reagent and solvent.
Solvent Formic Acid (10 volumes)Drives the reaction and is easily removed.[7]
Temperature 100-110 °C (Reflux)Ensures sufficient energy for cyclodehydration.[6][7]
Reaction Time 2-4 hours (TLC Monitored)Prevents product degradation from prolonged heating.[2]
Work-up Precipitation via NeutralizationSimple, effective method for product isolation.[11]
Atmosphere Inert (N₂ or Ar) - OptionalRecommended to prevent oxidation and improve color.[9]

References

Technical Support Center: Overcoming Solubility Challenges of 5-Bromo-4-methyl-1H-benzo[d]imidazole in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-Bromo-4-methyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in various experimental assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. The benzimidazole scaffold is a cornerstone in medicinal chemistry, known for its presence in numerous kinase inhibitors and other therapeutic agents.[1] However, its often hydrophobic nature can present significant challenges in aqueous assay environments. This guide will provide a structured approach to understanding and overcoming these solubility hurdles.

Part 1: Understanding the Compound - Physicochemical Properties

Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for SolubilitySource
Molecular Weight 211.07 g/mol Moderate molecular weight, which is generally favorable for solubility.[2]
logP (o/w) 2.8 - 3.2Indicates a lipophilic (hydrophobic) nature, suggesting low intrinsic aqueous solubility.[3]Predicted
Aqueous Solubility Predicted to be lowThe combination of the benzimidazole core, bromo, and methyl groups contributes to its low water solubility.Predicted
pKa (most basic) 4.5 - 5.5The imidazole nitrogen can be protonated. At pH values below the pKa, the compound will be in its more soluble, ionized (salt) form.Predicted
pKa (most acidic) ~12-13The N-H proton on the imidazole ring is weakly acidic.Predicted

Note: These values are estimations from computational models and should be used as a guide. It is highly recommended to experimentally determine these properties for your specific batch of the compound.

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues encountered when working with this compound.

Q1: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?

Answer: This phenomenon, often called "solvent shock," is the most common issue with poorly soluble compounds. It occurs when a compound dissolved in a high concentration of an organic solvent (like 100% DMSO) is rapidly introduced into an aqueous environment where it is not soluble, causing it to crash out of solution.

Here is a step-by-step approach to mitigate this:

1. Optimize Your Dilution Strategy:

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in the organic solvent concentration can help keep the compound in solution.

  • Intermediate Solvent: Use an intermediate solvent that is miscible with both DMSO and water. Ethanol or polyethylene glycol (PEG) 300/400 are common choices.[4]

  • Vigorous Mixing: When adding the compound stock to the aqueous buffer, ensure rapid and continuous mixing (e.g., vortexing or placing on a shaker) to quickly disperse the compound and avoid localized high concentrations.

Workflow for Optimized Dilution:

cluster_start Start: Concentrated Stock cluster_dilution Dilution Strategy cluster_mixing Mixing Technique cluster_end Result: Final Assay Concentration Start 10 mM Stock in 100% DMSO SerialDilution Stepwise Serial Dilution in Buffer Start->SerialDilution Choose one IntermediateSolvent Dilute into Intermediate Solvent (e.g., Ethanol) Start->IntermediateSolvent Choose one Vortex Add to Buffer with Vigorous Vortexing SerialDilution->Vortex IntermediateSolvent->Vortex End Homogeneous Solution in Assay Buffer Vortex->End

Caption: Optimized dilution workflow to prevent precipitation.

2. Reduce the Final DMSO Concentration:

While DMSO is an excellent solvent for stock solutions, it can be toxic to cells at higher concentrations. Aim for a final DMSO concentration of ≤ 0.5% in your assay. If solubility is still an issue, you may need to explore other strategies.

Q2: I've optimized my dilution, but I still see precipitation at my desired final concentration. What's next?

Answer: If simple dilution optimization is insufficient, you need to modify the properties of your assay buffer or use solubilizing excipients.

1. pH Adjustment:

Based on the predicted pKa of 4.5-5.5, the solubility of this compound is pH-dependent. Lowering the pH of your buffer will protonate the imidazole ring, increasing its aqueous solubility.

Experimental Protocol: Determining the pH-Solubility Profile

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add Excess Compound: To a small vial of each buffer, add an excess amount of your solid compound.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm filter. Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot: Plot solubility (concentration) versus pH to determine the optimal pH range for your experiments.

Important Consideration: Ensure that altering the pH will not negatively impact your biological assay (e.g., enzyme activity, cell viability). Always run a pH-matched vehicle control.

2. Use of Co-solvents and Surfactants:

  • Co-solvents: Including a small percentage of a water-miscible organic solvent in your final assay buffer can increase solubility. Common co-solvents include ethanol, propylene glycol, and PEG 400.[5]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[6] These are often used in in vivo formulations and can be adapted for in vitro assays at low concentrations (typically <0.1%).

3. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical formulations.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20 mM) in your desired buffer.

  • Add Excess Compound: Add an excess of this compound to each solution.

  • Equilibrate: Shake the solutions for 24-48 hours at a constant temperature.

  • Filter and Quantify: Filter the solutions and determine the concentration of the dissolved compound.

  • Plot: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase in solubility indicates the formation of a soluble complex.

Decision Tree for Troubleshooting Solubility Issues:

Start Compound Precipitates in Assay OptimizeDilution Optimize Dilution Strategy (Serial Dilution, Vortexing) Start->OptimizeDilution CheckDMSO Final DMSO ≤ 0.5%? OptimizeDilution->CheckDMSO StillPrecipitates Precipitation Persists? CheckDMSO->StillPrecipitates pH_Option Is pH Adjustment an Option for Your Assay? StillPrecipitates->pH_Option AdjustpH Determine pH-Solubility Profile and Adjust Buffer pH pH_Option->AdjustpH Yes Excipient_Option Consider Solubilizing Excipients pH_Option->Excipient_Option No Success Solubility Issue Resolved AdjustpH->Success CoSolvent Try Co-solvents (Ethanol, PEG400) Excipient_Option->CoSolvent Cyclodextrin Use Cyclodextrins (HP-β-CD) Excipient_Option->Cyclodextrin Surfactant Use Surfactants (Tween® 80) Excipient_Option->Surfactant CoSolvent->Success Cyclodextrin->Success Surfactant->Success

Caption: A decision-making workflow for addressing solubility problems.

Part 3: Application-Specific Considerations

The benzimidazole scaffold is frequently found in kinase inhibitors, and these compounds are often evaluated in cell-based proliferation assays like the MTT assay.[6][7]

Working with this compound in Kinase Assays

Kinase assays are typically performed in buffered aqueous solutions. The strategies mentioned above (optimized dilution, pH adjustment, co-solvents) are all applicable. It is crucial to include proper vehicle controls to ensure that the chosen solubilization method does not interfere with enzyme activity. For example, high concentrations of DMSO can inhibit some kinases.

Considerations for Cell-Based Assays (e.g., MTT Assay)

Cell viability assays like the MTT assay are sensitive to solvent toxicity.[8][9]

  • Vehicle Controls are Essential: Always include a vehicle control with the same final concentration of DMSO and any other excipients to account for any effects on cell viability that are independent of your compound.

  • Compound Interference: Poorly soluble compounds can sometimes precipitate in the cell culture media over the course of the experiment, leading to inaccurate results. Visually inspect your plates for any signs of precipitation before adding the MTT reagent. Some colored compounds can also interfere with the absorbance reading of the formazan product.[9]

  • Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with test compounds, either increasing or decreasing their apparent solubility. If you suspect this is an issue, you may consider reducing the serum concentration, if your cell line permits.

Protocol: MTT Assay with a Poorly Soluble Compound

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your chosen optimized vehicle (e.g., cell culture medium with a final DMSO concentration of 0.1%).

  • Treatment: Remove the old media from the cells and add the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Visual Inspection: Before proceeding, carefully inspect the wells under a microscope for any signs of compound precipitation.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at a wavelength of 570 nm.

Part 4: Advanced Strategies

If the above methods are still insufficient, more advanced formulation strategies can be employed, particularly for in vivo studies.

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area for dissolution. This can be achieved through techniques like nanomilling.[6]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can significantly improve their solubility and oral bioavailability.[8]

These advanced techniques typically require specialized equipment and formulation expertise.

Conclusion

Overcoming the solubility challenges of this compound requires a systematic and informed approach. By understanding its physicochemical properties and employing the step-by-step troubleshooting strategies outlined in this guide, researchers can successfully formulate this compound for a variety of in vitro and in vivo assays, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, medicinal chemists, and drug development professionals working with the versatile but sometimes challenging substrate, 5-Bromo-4-methyl-1H-benzo[d]imidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its effective functionalization is critical for advancing novel therapeutic agents. This document provides in-depth troubleshooting advice and optimized protocols to ensure the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before setting up your reaction.

Q1: What makes the Suzuki coupling of this compound potentially challenging? A: Nitrogen-rich heterocycles like benzimidazoles present unique challenges. The two nitrogen atoms can act as ligands, coordinating to the palladium catalyst and potentially inhibiting its activity.[1][2] Furthermore, the acidic N-H proton can interact with the base, influencing the reaction environment.[1] These factors necessitate careful selection of the catalyst system, base, and solvent to avoid low yields and side reactions.

Q2: Is it necessary to protect the N-H group of the benzimidazole before performing the coupling? A: While N-protection can be a valid strategy to prevent catalyst inhibition and minimize side reactions like debromination, it is often not required with modern, well-chosen catalyst systems.[3][4] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often achieve high yields with the unprotected substrate, saving synthetic steps.[1] This guide will focus on protocols for the unprotected substrate.

Q3: What are the most common and critical side reactions to be aware of? A: There are three primary side reactions you should monitor for:

  • Debromination (Hydrodehalogenation): The bromine atom is replaced by a hydrogen, yielding the undesired 4-methyl-1H-benzo[d]imidazole. This is often promoted by strong bases, high temperatures, and the presence of protic solvents.[3]

  • Homocoupling: Two molecules of the boronic acid reagent couple to form a biaryl byproduct. This is typically caused by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[5]

  • Protodeborylation: The boronic acid reagent is quenched by a proton source before it can participate in the catalytic cycle. This is more common with unstable boronic acids and at elevated temperatures.[2]

Q4: Why is thorough degassing of the reaction mixture so crucial? A: The active catalyst in the Suzuki cycle is a Palladium(0) species.[5] Molecular oxygen can oxidize Pd(0) to Pd(II), which is catalytically inactive for the initial oxidative addition step. This deactivation not only slows or stops your reaction but can also promote the homocoupling of your boronic acid.[5] Therefore, rigorously removing dissolved oxygen by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles is essential for reproducibility and high yields.[6]

Troubleshooting Guide: From Failed Reactions to High Yields

This section provides a systematic, question-and-answer approach to diagnosing and solving specific experimental issues.

Problem Area 1: Low or No Product Conversion

Q: My reaction has stalled. TLC/LC-MS analysis shows only unreacted starting materials. What is the first thing I should check? A: The most likely culprit is an inactive catalyst.

  • Catalyst Source: Ensure your palladium source and ligand are from a reliable supplier and have been stored correctly. Palladium(II) precatalysts like Pd(OAc)₂ are generally stable, but Pd(0) sources like Pd(PPh₃)₄ can degrade upon exposure to air.[7]

  • Degassing: Re-evaluate your degassing technique. Ensure the inert gas flow is sufficient and maintained for an adequate period (15-30 minutes) before and after catalyst addition.[8]

  • Reagent Purity: Verify the purity of your solvent and base. Water content in aprotic solvents can be problematic, and the quality of the base is paramount.[6]

  • Temperature: Confirm your heating apparatus is calibrated correctly. Some reactions require a specific temperature to overcome the activation energy for oxidative addition.[7]

Q: I'm getting some product, but the yield is consistently low (<30%). How can I systematically optimize the reaction? A: A low, but present, yield indicates the catalytic cycle is turning over, but inefficiently. A systematic screening of parameters is the best approach.

  • Change the Ligand: This is often the most impactful variable. If you are using a general-purpose ligand like PPh₃, switch to a more electron-rich and bulky ligand designed for cross-coupling. Buchwald ligands such as SPhos or XPhos, or NHC ligands (e.g., IPr), are excellent choices for heteroaromatic substrates.[9][10]

  • Screen Bases: The base is critical for activating the boronic acid.[11] If you are using a weaker base like K₂CO₃, try a stronger one like K₃PO₄ or Cs₂CO₃. The choice of base can dramatically alter the reaction outcome.[12]

  • Vary the Solvent System: The solvent affects the solubility of all components and the activity of the base.[13] A mixture of an aprotic organic solvent with water (e.g., Dioxane/H₂O, THF/H₂O) is often optimal, as water can help dissolve the inorganic base and facilitate transmetalation.[12]

Problem Area 2: Significant Byproduct Formation

Q: My main impurity is the debrominated starting material. How can I suppress this side reaction? A: Debromination arises from a competing pathway after oxidative addition.[3][5] To minimize it:

  • Use a Milder Base: Strong bases, especially alkoxides, can be sources of hydrides that lead to debromination. Switching from KOtBu to K₃PO₄ or Cs₂CO₃ is a good first step.[3]

  • Choose the Right Catalyst: Some palladium-ligand complexes are more prone to this side reaction. Screening different ligands is recommended.

  • Control Temperature: Avoid excessive heat or prolonged reaction times, as these can increase the rate of side reactions.

  • Consider N-Protection: If other methods fail, protecting the benzimidazole N-H with a group like BOC or SEM can effectively prevent debromination, though it adds steps to your synthesis.[4]

Q: I'm observing a significant amount of biaryl byproduct from the homocoupling of my boronic acid. What's going wrong? A: Homocoupling is a clear sign of issues with the catalyst's oxidation state, often linked to the presence of oxygen.[5]

  • Improve Degassing: This cannot be overstated. Ensure your inert gas is of high purity and your technique is flawless.

  • Use a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst that cleanly reduces to the active Pd(0) species in situ can be more reliable than using separate Pd sources and ligands.

  • Check Boronic Acid Quality: Old or impure boronic acid can sometimes contain impurities that promote homocoupling.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting a low-yielding Suzuki coupling reaction.

G start Low Yield or No Reaction check_catalyst 1. Check Catalyst System - Is Pd source active? - Is ligand appropriate? - Was degassing thorough? start->check_catalyst screen_base 2. Screen Bases - Try K₃PO₄ or Cs₂CO₃ - Ensure base is dry and pure. check_catalyst->screen_base Catalyst OK side_reactions Side Reactions Observed? (e.g., Debromination) check_catalyst->side_reactions Reaction works, but messy screen_solvent 3. Vary Solvent - Try Dioxane/H₂O - Try THF/H₂O or DMF screen_base->screen_solvent Base OK screen_base->side_reactions Reaction works, but messy check_temp 4. Adjust Temperature - Incrementally increase heat - Monitor for decomposition. screen_solvent->check_temp Solvent OK screen_solvent->side_reactions Reaction works, but messy success High Yield Achieved check_temp->success Optimization Successful check_temp->side_reactions Reaction works, but messy side_reactions->success No optimize_conditions Optimize for Selectivity - Use milder base - Lower temperature side_reactions->optimize_conditions Yes optimize_conditions->success

Caption: A decision tree for systematic troubleshooting of the Suzuki coupling reaction.

Optimized Experimental Protocols

The following protocols provide a robust starting point for your experiments. Remember to always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Standard Thermal Conditions

This protocol is based on conditions found to be effective for similar N-heterocyclic substrates.[1]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and finely ground K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst Addition: Briefly remove the septum and add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL Dioxane, 1 mL Water) via syringe.

  • Degassing: Bubble argon through the stirred solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Conditions

Microwave irradiation can significantly reduce reaction times and sometimes improve yields.[9]

Materials:

  • This compound

  • Arylboronic acid (1.6 equivalents)

  • Palladium(II) chloride (PdCl₂) (5 mol%)

  • SPhos (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 mmol), the arylboronic acid (1.6 mmol), Cs₂CO₃ (2.0 mmol), PdCl₂ (0.05 mmol), and SPhos (0.10 mmol).

  • Solvent & Degassing: Add degassed 1,4-dioxane (5 mL), seal the vial with a cap, and purge with argon for 10 minutes.

  • Reaction: Place the vial in the microwave reactor. Heat the mixture to 120 °C for 30-40 minutes.[9]

  • Work-up & Purification: Follow steps 7-8 from Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes effective conditions for Suzuki couplings on analogous bromo-N-heterocyclic substrates, providing a reference for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Substrate ClassTypical YieldReference
Pd(dppf)Cl₂ (5)-K₂CO₃ (2)DME80BromoindazoleGood-Excellent[14][15]
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2)Dioxane/H₂O60-100Bromo-benzimidazoleGood-Excellent[1]
PdCl₂ (5)SPhos (10)Cs₂CO₃ (2)Dioxane120 (µW)Iodo-benzimidazoleGood[9]
PEPPSI-iPr (1-2)-t-BuOK (2)Dioxane80Bromo-arylExcellent[10]
CataCXium A (1.5)-Cs₂CO₃ (2)Dioxane/H₂O80BromoanilineGood[16]

Visualizing the Mechanism: The Suzuki Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. The reaction proceeds through three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[17][18]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition pd_trans R¹-Pd(II)(R²)L₂ pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination aryl_halide R¹-X (this compound) aryl_halide->pd_complex boronic_acid R²-B(OH)₂ (Arylboronic Acid) boronic_acid->pd_trans product R¹-R² (Coupled Product) product->pd0 base Base (e.g., K₃PO₄) base->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

5-Bromo-4-methyl-1H-benzo[d]imidazole stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromo-4-methyl-1H-benzo[d]imidazole. Here, we address common questions and troubleshooting scenarios related to the stability and storage of this compound, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container, in a dry environment at room temperature.[1] Exposure to moisture and air should be minimized. For long-term storage, maintaining a desiccated and inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent potential degradation.

Q2: I've noticed a change in the color of my this compound powder. What could be the cause?

A change in color, such as yellowing or darkening, can be an indicator of degradation. This may be caused by:

  • Oxidation: Exposure to air over prolonged periods can lead to oxidation of the benzimidazole ring system.

  • Photodecomposition: Although not extensively documented for this specific molecule, many aromatic compounds are sensitive to light. Exposure to UV or even ambient light can initiate degradation pathways.

  • Contamination: Impurities from improper handling or storage can also lead to discoloration.

If you observe a color change, it is advisable to re-analyze the compound's purity before proceeding with your experiment.

Q3: My compound is not dissolving as expected. Could this be related to its stability?

Yes, poor solubility can be a sign of degradation. Degradation products are often polymeric or have altered polarity, which can significantly reduce solubility in the intended solvent. If you encounter solubility issues with a previously soluble batch, it is a strong indication that the compound may have degraded.

Q4: Are there any common materials or chemicals that are incompatible with this compound?

While specific incompatibility studies for this compound are not widely published, based on the benzimidazole structure, it is prudent to avoid storage with strong oxidizing agents, strong acids, and strong bases.[2][3] Benzimidazoles can react with strong acids and bases, and the aromatic system can be susceptible to oxidation.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability-related issues with this compound.

Visual Inspection and Physical Properties
ObservationPotential CauseRecommended Action
Color Change (e.g., from white/off-white to yellow/brown) Oxidation, photodecomposition, or contamination.1. Verify purity using a suitable analytical method (e.g., HPLC, NMR). 2. If degraded, consider purification (e.g., recrystallization) if possible, or use a fresh batch. 3. Review storage conditions to prevent future degradation.
Clumping or Caking of Powder Moisture absorption.1. Dry the material under vacuum. 2. Store in a desiccator or glovebox to prevent further moisture uptake.
Incomplete or Slow Dissolution Degradation leading to less soluble impurities.1. Attempt to dissolve a small sample in a range of solvents to assess solubility. 2. Filter any insoluble material and analyze the filtrate for the desired compound. 3. Confirm purity of the soluble portion before use.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.

G cluster_0 Start: Experimental Anomaly cluster_1 Initial Investigation cluster_2 Purity Analysis cluster_3 Decision & Action start Unexpected Experimental Result (e.g., low yield, side products) visual_inspection Visual Inspection of Compound (Color, Texture) start->visual_inspection solubility_check Solubility Check visual_inspection->solubility_check analytical_chem Perform Purity Analysis (e.g., HPLC, LC-MS, NMR) solubility_check->analytical_chem decision Purity Acceptable? analytical_chem->decision proceed Proceed with Experiment decision->proceed Yes remediate Remediation Steps: - Purify Compound - Order Fresh Stock decision->remediate No review_storage Review and Correct Storage/Handling Procedures remediate->review_storage review_storage->start Re-evaluate with new material

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Assessment of Compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system.

1. Standard Solution Preparation: a. Accurately weigh approximately 1 mg of this compound. b. Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. c. Perform serial dilutions to generate a calibration curve if quantitative analysis is required.

2. Sample Preparation: a. Prepare a solution of the test sample at the same concentration as the standard.

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
  • Start with 95% A, 5% B.
  • Ramp to 5% A, 95% B over 10 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection: UV at 254 nm.

4. Data Analysis: a. Compare the chromatogram of the test sample to that of a known pure standard. b. The appearance of additional peaks in the test sample indicates the presence of impurities. c. Purity can be estimated by the relative peak area of the main component.

References

Troubleshooting guide for 5-Bromo-4-methyl-1H-benzo[d]imidazole experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Bromo-4-methyl-1H-benzo[d]imidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common experimental challenges. The structure of this guide is fluid, designed to address problems as they arise in the experimental workflow, from initial synthesis to final application.

Critical Prerequisite: Safety & Handling

Before beginning any experiment, it is imperative to understand the safety protocols for handling halogenated organic compounds.[1] Benzimidazole derivatives and their halogenated counterparts require careful handling to minimize exposure.

Frequently Asked Questions: Safety

Q: What are the primary hazards associated with this compound and similar compounds? A: Halogenated organic compounds should be treated as potentially hazardous. They can cause skin, eye, and respiratory tract irritation.[2] Many are suspected carcinogens and may cause organ damage with prolonged exposure.[1] Always consult the material safety data sheet (MSDS) for your specific reagent.

Q: What is the mandatory Personal Protective Equipment (PPE) for handling this compound? A: At a minimum, the following PPE must be worn:

  • Nitrile Gloves: To prevent skin contact. For prolonged tasks or when handling larger quantities, consider double-gloving or using heavier-duty gloves.[3]

  • Chemical Splash Goggles: Standard safety glasses are insufficient; splash-proof goggles are required to protect against accidental splashes.[4]

  • Fully-Buttoned Laboratory Coat: To protect your skin and clothing.[5]

  • Closed-toe Shoes: These are required at all times in a laboratory setting.[5]

Q: How should I handle the solid compound and its solutions? A: All work with this compound, both in solid and solution form, must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5] Ensure the area is free of ignition sources, as vapors of organic solvents can be flammable.[3]

Q: What is the correct procedure for waste disposal? A: Halogenated organic waste must be segregated from non-halogenated waste.[5] Dispose of all materials, including contaminated consumables, in a designated "Halogenated Organic Waste" container according to your institution's waste management protocols. Never dispose of organic substances down the drain.[5]

Section 1: Synthesis & Reaction Troubleshooting

The synthesis of substituted benzimidazoles typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid (or its derivative).[6] The primary challenges in this process are often related to yield, purity, and unwanted side reactions.

Frequently Asked Questions: Synthesis

Q: My synthesis of this compound is resulting in a consistently low yield. What are the common causes? A: Low yields in benzimidazole synthesis are a frequent issue and can usually be traced back to a few key factors. A systematic approach is the best way to troubleshoot this problem.[7]

  • Purity of Starting Materials: The starting diamine, 4-bromo-3-methyl-benzene-1,2-diamine, is susceptible to oxidation, which can lead to colored impurities and reduced yield.[8] Ensure your starting materials are of high purity; if necessary, purify them before use.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical.[7] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.[8]

  • Atmospheric Contamination: Many condensation reactions are sensitive to moisture and oxygen. If you are using a reaction sensitive to air, employing an inert atmosphere (e.g., a nitrogen or argon blanket) can significantly improve the yield.[7]

  • Incomplete Reaction: The reaction may not be going to completion. Consider increasing the temperature or reaction time, but be mindful of potential product decomposition.[8] The use of microwave irradiation has been shown to improve yields and reduce reaction times in some benzimidazole syntheses.[9]

Q: My TLC plate shows multiple spots, indicating the formation of side products. What are they likely to be and how can I avoid them? A: The formation of multiple products is a common challenge in heterocyclic synthesis.[8] For this specific molecule, potential side products could include:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to your starting diamine and the one-carbon source (e.g., formic acid).

  • Incomplete Cyclization: The intermediate Schiff base may be stable under your reaction conditions and not fully cyclize.

  • Oxidized Starting Material: As mentioned, o-phenylenediamines can oxidize, leading to intensely colored, often polar, impurities.[8] Running the reaction under an inert atmosphere can mitigate this.

  • N-Alkylation/N-Acylation: If your reaction conditions involve alkylating or acylating agents, reaction at the N-H of the benzimidazole ring can occur.[8]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar benzimidazole syntheses.[10][11][12] It utilizes the condensation of the corresponding o-phenylenediamine with formic acid.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-methyl-benzene-1,2-diamine (1.0 eq).

  • Reagent Addition: Add formic acid (approximately 10 volumes relative to the diamine).

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) until the starting diamine spot is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the acidic mixture into a beaker of ice-cold water.

    • Neutralize the solution to a pH of 7-8 by the cautious addition of a saturated sodium bicarbonate solution or ammonium hydroxide. Be prepared for gas evolution (CO2).

    • The product should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter paper with several portions of cold water to remove any residual salts.

  • Drying: Dry the collected solid under vacuum to yield the crude this compound. The product should then be purified.

Visualization: Synthetic Workflow

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation Reagents 1. Add 4-bromo-3-methyl- benzene-1,2-diamine & Formic Acid Reflux 2. Heat to Reflux (100-110 °C, 2-4h) Reagents->Reflux Monitor 3. Monitor by TLC Reflux->Monitor Cool 4. Cool to RT Monitor->Cool Quench 5. Pour into Ice Water & Neutralize (pH 7-8) Cool->Quench Filter 6. Vacuum Filtration Quench->Filter Wash 7. Wash with Cold Water Filter->Wash Dry 8. Dry Under Vacuum Wash->Dry Crude Crude Product Dry->Crude Purify Purification (Recrystallization or Column Chromatography) Crude->Purify Final Pure 5-Bromo-4-methyl- 1H-benzo[d]imidazole Purify->Final

Caption: Workflow for the synthesis and isolation of this compound.

Section 2: Purification Challenges

Purification is a critical step to ensure the integrity of your experimental results. Benzimidazoles can sometimes be challenging to purify due to their polarity and potential for co-eluting impurities.

Frequently Asked Questions: Purification

Q: I am having difficulty separating my product from impurities using silica gel column chromatography. What can I do? A: This often happens when the desired product and impurities have similar polarities.[8] Here are some strategies to improve separation:

  • Adjust Solvent System: If you are using a standard ethyl acetate/hexane system, try a different one. Adding a small amount of a more polar solvent like methanol to a dichloromethane or ethyl acetate mobile phase can sometimes improve separation. Alternatively, using a less polar system like dichloromethane/hexanes might be effective.

  • Use a Gradient: Instead of running the column with a single solvent mixture (isocratic elution), use a slow, shallow gradient. Start with a low polarity mobile phase and gradually increase the polarity. This can help resolve closely eluting spots.

  • Try a Different Stationary Phase: If silica is not providing adequate separation, consider using alumina (basic or neutral) or reverse-phase silica (C18), although the latter requires a different set of solvent systems (e.g., water/acetonitrile or water/methanol).

Q: What is a good solvent or solvent system for recrystallizing this compound? A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. While the optimal solvent must be determined empirically, good starting points for benzimidazoles include:

  • Single Solvents: Ethanol, methanol, or isopropanol.

  • Solvent Pairs: An ethanol/water or ethyl acetate/hexane system is often effective. Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Data Presentation: Common Purification Solvents
SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Non-polar, often used as the weak solvent in a pair.
Dichloromethane403.1Good for dissolving many organics, use in a fume hood.
Ethyl Acetate774.4Common mid-polarity solvent for chromatography.
Isopropanol824.0Good for recrystallization.
Ethanol784.3Excellent for recrystallization, often paired with water.
Methanol655.1Polar solvent, useful for chromatography and recrystallization.

Section 3: Characterization & Analysis

Proper characterization is essential to confirm the structure and purity of your synthesized compound.

Frequently Asked Questions: Characterization

Q: My ¹H NMR spectrum is not what I expected. What are the characteristic chemical shifts for this compound? A: While the exact spectrum must be run for the specific compound, we can predict the expected regions based on analogous structures found in the literature.[10][13][14]

  • N-H Proton: This proton is often broad and can appear anywhere from ~12-13 ppm, especially in DMSO-d6.[10][14] Its chemical shift is highly dependent on solvent and concentration.

  • C2-H Proton: The proton on the imidazole ring (between the two nitrogens) is typically a singlet and appears downfield, often in the range of 8.0-8.5 ppm.[10][14]

  • Aromatic Protons: You should expect two singlets (or two very narrowly split doublets) for the protons on the benzene ring. Their exact shifts will be influenced by the bromine and methyl groups but will likely fall in the 7.0-7.8 ppm range.

  • Methyl Protons: The -CH₃ group will be a sharp singlet, typically appearing upfield around 2.4-2.6 ppm.[14]

Q: My product has the correct mass by LC-MS, but the NMR shows impurities. What's the next step? A: This indicates that the impurities are likely isomers or compounds with the same molecular weight. This is a common scenario. Refer back to the purification section and attempt a more rigorous purification, such as using a very slow gradient in your column chromatography or trying a different recrystallization solvent system.

Visualization: Troubleshooting Analytical Data

G Start Unexpected Analytical Result (e.g., extra peaks in NMR) CheckSolvent Are the peaks from residual solvent? Start->CheckSolvent CheckSM Do peaks correspond to starting materials? CheckSolvent->CheckSM No SolentPeak SolentPeak CheckSolvent->SolentPeak Yes CheckSideProd Could peaks be known side products or isomers? CheckSM->CheckSideProd No DriveRxn Impurity is starting material. Action: Drive reaction harder or improve initial purification. CheckSM->DriveRxn Yes Repurify Re-purify sample. Consider alternative methods (e.g., gradient column, recrystallization). CheckSideProd->Repurify Yes ProblemSolved Data is now clean. Repurify->ProblemSolved SolventPeak Identify and disregard solvent peak. Dry sample more thoroughly. DriveRxn->Repurify SolentPeak->ProblemSolved

Caption: A logical decision tree for troubleshooting unexpected analytical results.

Section 4: Storage and Stability

Q: How should I store this compound to ensure its long-term stability? A: Like many complex organic molecules, proper storage is key to maintaining purity. Store the compound in a tightly sealed container to protect it from moisture and air.[12] It should be kept in a cool, dry, and dark place, such as a desiccator or a freezer, away from incompatible materials.

References

How to monitor the progress of a reaction involving 5-Bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in synthetic routes involving 5-Bromo-4-methyl-1H-benzo[d]imidazole. The successful outcome of any chemical synthesis relies on accurately monitoring the transformation of reactants into products. This document provides in-depth, field-proven insights into the primary analytical techniques for tracking reaction progress, structured as a series of frequently asked questions and troubleshooting scenarios.

Section 1: General Workflow and Technique Selection

Effective reaction monitoring is an iterative process of sampling, analysis, and interpretation. The choice of analytical technique is critical and depends on the specific reaction, available equipment, and the level of detail required.

General Reaction Monitoring Workflow

The following workflow provides a systematic approach to monitoring a chemical reaction from initiation to completion.

G cluster_0 Reaction Setup cluster_1 Monitoring Loop cluster_2 Decision & Action cluster_3 Completion start Start Reaction t0 Take t=0 Sample (Reference) start->t0 sample Take Aliquot at Time = t(x) t0->sample Let Reaction Proceed prep Prepare Sample for Analysis (e.g., quench, dilute) sample->prep analyze Analyze via TLC, HPLC, LC-MS, or NMR prep->analyze interpret Interpret Data: Compare to t=0 analyze->interpret decision Is Reaction Complete? interpret->decision decision->sample No, Continue Monitoring workup Proceed to Work-up and Purification decision->workup Yes end End workup->end

Caption: General experimental workflow for reaction monitoring.

FAQ: Which analytical technique is most suitable for my reaction?

The optimal choice depends on several factors. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks, while High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) provide quantitative data. Mass Spectrometry (MS), often coupled with LC (LC-MS), is invaluable for confirming molecular weights.

The decision tree below guides the selection process based on experimental needs.

G start What is the primary goal? q1 Rapid, qualitative check of reactant consumption? start->q1 q2 Quantitative analysis of reaction conversion and purity? start->q2 q3 Confirmation of product identity and structure? start->q3 ans1 Use Thin-Layer Chromatography (TLC) q1->ans1 q2_sub Need high throughput and automation for many samples? q2->q2_sub ans3 Use LC-MS and NMR q3->ans3 ans2 Use HPLC or ¹H NMR hplc HPLC is ideal q2_sub->hplc Yes nmr NMR provides detailed structural information q2_sub->nmr No, but need structural detail

Caption: Decision tree for selecting an analytical technique.

Section 2: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is a fast, inexpensive, and effective tool for monitoring the progress of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot.[1]

Q1: How do I select an appropriate mobile phase (solvent system) for my reaction?

A: The goal is to find a solvent system where the starting material and product have different Retention Factor (Rf) values, ideally with the product being less or more polar than the reactant. An optimal Rf value is typically between 0.3 and 0.5. For benzimidazole derivatives, start with a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone).[2] You can adjust the ratio to achieve good separation.

Solvent System (v/v)PolarityTypical Application
Ethyl Acetate / n-Hexane (3:7)Low to MediumGood starting point for many cross-coupling reactions.
Chloroform / Methanol (9:1)Medium to HighUseful if products are significantly more polar.
Benzene / Acetone (7:3)MediumEffective for separating benzimidazole from its precursors.[1]
Toluene / Acetone (8:2)MediumAn alternative to benzene-based systems.[2]

Q2: My spots are streaking vertically on the TLC plate. What is causing this and how can I fix it?

A: Streaking is usually caused by one of three issues:

  • Sample Overload: The applied spot is too concentrated. Dilute your reaction aliquot before spotting it on the plate.

  • Insolubility: The compound is not fully soluble in the mobile phase, causing it to smear as the solvent front moves. Try a different solvent system or add a small percentage of a highly polar solvent like methanol or acetic acid to the mobile phase.

  • Highly Acidic/Basic Nature: The compound may be interacting too strongly with the silica gel (which is acidic). Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to improve spot shape.

Q3: I've run my TLC, but I can't see any spots. What should I do?

A: this compound has a UV-active benzimidazole core. First, try visualizing the plate under a UV lamp (λ = 254 nm).[3] If you still don't see spots, they may be too faint or not UV-active (unlikely for this core structure). In that case, use a chemical stain. Placing the plate in an iodine chamber is a common and effective method for visualizing a wide range of organic compounds.[2]

Section 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a powerful quantitative technique ideal for determining reaction conversion, identifying byproducts, and assessing purity. For benzimidazole derivatives, reverse-phase HPLC is the most common method.[4]

Q1: I need to develop an HPLC method from scratch. What are good starting parameters?

A: A robust starting point for benzimidazole analysis involves a C8 or C18 column with a gradient elution of acidified water and acetonitrile. UV detection is typically set at a wavelength where the benzimidazole core has strong absorbance, such as 254 nm or 288 nm.[4][5][6]

ParameterRecommended Starting ConditionRationale & Comments
Column C18 or C8, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.[5][7]
Mobile Phase A 0.1% Phosphoric Acid or TFA in WaterAcidification sharpens peaks for ionizable compounds like benzimidazoles.[5][6]
Mobile Phase B AcetonitrileA common, effective organic modifier.[5][8]
Gradient 10% to 90% B over 15 minutesA broad gradient helps to elute all components and find suitable isocratic conditions if needed.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[7]
Detector UV at 254 nm or 288 nmBenzimidazoles show strong absorbance at these wavelengths.[6][9]

Q2: My peak retention times are drifting between injections. What's the cause?

A: Retention time instability is a common issue. The most likely causes are:

  • Inadequate Column Equilibration: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.[10]

  • Mobile Phase Composition Change: Solvents can evaporate, or if prepared by the pump's mixer, the proportioning valves may not be working correctly. Prepare fresh mobile phase daily.[10]

  • Temperature Fluctuations: Column temperature significantly affects retention time. Use a thermostatted column oven for consistent results.[10]

  • Leaks in the System: Check all fittings for any signs of leakage, which can cause pressure and flow rate fluctuations.[11]

Q3: My peaks are showing significant tailing or are splitting into two. How do I improve the peak shape?

A: Poor peak shape can compromise resolution and integration accuracy. Here is a systematic way to troubleshoot this issue.

G start Problem: Peak Tailing or Splitting check1 Is the column old or contaminated? start->check1 check2 Is the mobile phase pH appropriate? check1->check2 No sol1 Action: Replace guard column. If no improvement, replace the analytical column. check1->sol1 Yes check3 Is there a column void or blocked frit? check2->check3 Yes sol2 Action: Adjust pH to suppress ionization. For benzimidazoles, a lower pH (2.5-3.5) often helps. check2->sol2 No check4 Is the sample solvent incompatible with the mobile phase? check3->check4 No sol3 Action: Reverse flush the column (if permissible). If problem persists, replace the column. check3->sol3 Yes sol4 Action: Dissolve the sample in the initial mobile phase whenever possible. check4->sol4 Yes

Caption: Troubleshooting flowchart for HPLC peak tailing.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy FAQs

NMR provides detailed structural information, making it invaluable for confirming that the desired transformation has occurred.

Q1: How do I prepare a sample from my reaction mixture for NMR analysis?

A: You can prepare a "crude" NMR sample without full purification. This allows for rapid assessment of the reaction's progress.[12]

Protocol: Crude NMR Sample Preparation
  • Aliquot: Take a small aliquot (e.g., 0.1-0.2 mL) from the reaction mixture.

  • Quench (if necessary): Neutralize any reactive species if required.

  • Mini-Workup: If the reaction mixture contains salts or highly polar solvents (like DMF), perform a quick liquid-liquid extraction. Dilute the aliquot with ethyl acetate, wash with water and then brine, and separate the organic layer.[12]

  • Concentrate: Evaporate the solvent from the organic layer under reduced pressure or with a stream of nitrogen.[12]

  • Dissolve and Filter: Dissolve the residue in a suitable deuterated solvent (0.6-0.7 mL), such as DMSO-d₆, which is excellent for benzimidazoles.[13] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[13][14]

Q2: What are the key signals in the ¹H NMR spectrum that I should monitor?

A: You should track the disappearance of signals unique to the starting material and the appearance of new signals corresponding to the product. For this compound, key signals include the methyl protons, the aromatic protons, and the N-H proton. In a typical cross-coupling reaction where the bromine is replaced, you will see significant changes in the aromatic region.

| Hypothetical Suzuki Coupling: Reactant vs. Product ¹H NMR Shifts (in DMSO-d₆) | | :--- | :--- | :--- | | Proton | Starting Material (5-Bromo-4-methyl...) | Product (5-Aryl-4-methyl...) | | N-H | ~12.5-13.0 ppm (broad singlet)[13] | Similar shift, may vary slightly. | | Aromatic H (C6, C7) | ~7.3-7.6 ppm (doublets) | Shifts and coupling patterns will change significantly due to the new aryl group. Expect more complex multiplets. | | Methyl H (C4-CH₃) | ~2.4 ppm (singlet) | May experience a slight upfield or downfield shift due to the new neighboring aryl group. | | New Aryl Protons | N/A | New signals will appear, typically in the 7.0-8.0 ppm range. |

Q3: My crude NMR spectrum has very broad peaks. What are the common causes?

A: Broad peaks in a crude sample can be due to several factors:

  • Paramagnetic Impurities: Traces of paramagnetic metals (e.g., from catalysts like palladium or iron) can cause severe line broadening. Filtering the sample before analysis can sometimes help.[15]

  • Insoluble Particles: Suspended solids in the NMR tube will disrupt the magnetic field homogeneity. Always filter your sample.[14][15]

  • High Concentration: A very concentrated sample can lead to increased viscosity and broader lines. Dilute if necessary.

Section 5: Mass Spectrometry (MS) Insights

MS is the definitive technique for confirming the molecular weight of reactants and products. For this specific molecule, it offers a unique diagnostic tool.

Q1: How can MS unequivocally identify my starting material, this compound?

A: The key is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[16][17] Therefore, the mass spectrum of the starting material will show a characteristic pair of peaks for the molecular ion: one at mass M and another at M+2 , with almost equal intensity.[18][19] This M/M+2 pattern is a definitive indicator of a compound containing one bromine atom.

Q2: I'm running a Suzuki coupling to replace the bromine with a phenyl group. How will the mass spectrum change?

A: This is a perfect application for using MS to monitor the reaction.

  • Starting Material: Will show the M/M+2 pattern corresponding to the mass of C₈H₇BrN₂.

  • Product: The characteristic M/M+2 pattern will disappear. A new single molecular ion peak will appear corresponding to the mass of the new product, C₁₄H₁₂N₂.

Monitoring the relative intensity of the starting material's isotopic cluster versus the product's single M+ peak provides a clear picture of the reaction's conversion.

Q3: What is LC-MS, and why is it so powerful for reaction monitoring?

A: Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of HPLC with the detection and identification power of MS.[20] As the reaction mixture is separated by the LC, each component flows directly into the mass spectrometer. This allows you to simultaneously see the retention time (like in HPLC) and the mass (and Br isotopic pattern) of the starting material, product, and any byproducts in a single analysis. It is arguably the most efficient and information-rich method for monitoring complex reactions.[20][21]

References

Technical Support Center: Purification of 5-Bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-4-methyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity. This document is structured in a question-and-answer format to directly address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the likely impurities in my crude this compound sample?

A1: The nature of impurities is intrinsically linked to the synthetic route employed. However, for benzimidazole syntheses, common impurities often include:

  • Unreacted Starting Materials: Such as the precursor o-phenylenediamine derivative.

  • Reagents and Catalysts: Acids or bases used to catalyze the cyclization reaction may persist.

  • By-products: These can arise from side reactions like over-bromination, incomplete cyclization, or polymerization.[1]

  • Positional Isomers: Depending on the specificity of the bromination step, isomers such as 6-Bromo-4-methyl-1H-benzo[d]imidazole or 7-Bromo-4-methyl-1H-benzo[d]imidazole could be present.

  • Residual Solvents: Solvents used in the reaction or initial work-up may be retained in the crude product.

Q2: How can I get a preliminary assessment of my sample's purity?

A2: Thin Layer Chromatography (TLC) is an indispensable, rapid technique for preliminary purity assessment.

Expert Insight: TLC provides a quick visual representation of the complexity of your crude mixture. The presence of multiple spots indicates the presence of impurities. By comparing the retention factor (Rf) of your main spot with that of a pure standard (if available), you can tentatively identify your product.

Workflow for Preliminary Purity Assessment using TLC

Caption: TLC workflow for initial purity check.

Q3: My TLC shows multiple spots. What is the best purification strategy?

A3: The choice between recrystallization and column chromatography depends on the impurity profile.

  • Recrystallization: Ideal for removing small amounts of impurities that have different solubility profiles from your product. It is often faster and more scalable than chromatography.[2]

  • Column Chromatography: The preferred method for separating complex mixtures, especially when impurities have similar polarities to the desired compound.[3][4]

Causality: Recrystallization relies on the principle that the desired compound and its impurities will have different solubilities in a given solvent at different temperatures.[2] Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[3]

In-Depth Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[2] Common solvents to screen for benzimidazole derivatives include ethanol, methanol, ethyl acetate, and mixtures like ethyl acetate/hexane.[1][5]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude material until it completely dissolves.[1]

  • Decolorization (Optional): If your solution is colored by high molecular weight impurities, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal, if used).[1] This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. You can then place the flask in an ice bath to maximize the yield.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual soluble impurities. Dry the purified crystals under vacuum.[1]

Troubleshooting Recrystallization:

IssuePotential CauseSolution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Add more solvent, or switch to a lower-boiling point solvent.
No Crystals Form The solution is not saturated, or crystallization is slow to initiate.Evaporate some solvent to increase concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[6]
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Reduce the amount of solvent used in the dissolution step. Ensure the solution is thoroughly cooled before filtration.
Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying larger quantities of material.

Step-by-Step Methodology:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent). The ideal eluent will give your product an Rf value of approximately 0.3-0.4. A common starting point for benzimidazoles is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4]

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar solvent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, silica-adsorbed sample to the top of the packed column.

  • Elution: Run the eluent through the column under positive pressure (using air or nitrogen). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Logical Flow for Purification Strategy

Purification_Strategy cluster_start Initial Assessment cluster_decision Decision Point cluster_paths Purification Paths cluster_end Final Product Crude_Sample Crude 5-Bromo-4-methyl- 1H-benzo[d]imidazole TLC_Analysis TLC Analysis Crude_Sample->TLC_Analysis Purity_Check Purity Assessment: One major spot with minor impurities? TLC_Analysis->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Yes Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography No (Complex Mixture) Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision tree for purification method selection.

Q4: Can I use acid-base extraction for purification?

A4: Yes, acid-base extraction can be a very effective technique, particularly for removing acidic or basic impurities.[7][8] Benzimidazoles are amphoteric, meaning they can act as both weak acids and weak bases.

Mechanism:

  • To remove acidic impurities: Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic impurities will be deprotonated to form water-soluble salts and will move into the aqueous layer.[9]

  • To remove basic impurities: Wash the organic solution with a dilute acidic solution (e.g., 1M HCl). The basic impurities will be protonated, forming water-soluble salts that partition into the aqueous layer.[10]

  • To purify the benzimidazole itself: The benzimidazole can be extracted into an acidic aqueous layer, leaving neutral impurities in the organic layer. The aqueous layer can then be basified to precipitate the purified benzimidazole, which can be collected by filtration or extracted back into an organic solvent.[10]

Q5: How do I definitively confirm the purity of my final product?

A5: While TLC is good for a quick check, more sophisticated analytical techniques are required for definitive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for determining purity. A reverse-phase C18 or C8 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[11][12][13][14] Purity is often reported as the area percentage of the main peak.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can also be used for purity assessment by identifying signals from impurities.[16][17] Quantitative NMR (qNMR) can provide a highly accurate purity value when an internal standard of known purity is used.[18]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like LC-MS can be used to identify the molecular weights of impurities separated by HPLC.[19]

Comparative Overview of Purity Assessment Techniques:

TechniquePrincipleAdvantagesLimitations
HPLC Chromatographic separation based on polarity.[15]High resolution and sensitivity, quantitative.[15]Requires a suitable chromophore for UV detection.
qNMR Direct measurement against a certified internal standard.[18]Primary analytical method, provides structural information.[18]Lower sensitivity than HPLC, requires a pure internal standard.
Melting Point A pure crystalline solid has a sharp, defined melting point range.Simple and fast.A narrow melting point range is an indicator, but not definitive proof, of purity.

References

Scaling up the synthesis of 5-Bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in medicinal chemistry, 5-Bromo-4-methyl-1H-benzo[d]imidazole serves as a crucial intermediate in the synthesis of various pharmaceutical agents and biologically active molecules.[1] Its successful and efficient synthesis, particularly at scale, is paramount for advancing drug development programs.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of this key intermediate. Structured in a practical question-and-answer format, it addresses common challenges and offers field-proven solutions to streamline your experimental workflow, from bench-scale experiments to large-scale production.

Overall Synthetic Workflow

The most reliable and scalable synthesis of this compound is typically achieved through a three-stage process. This approach ensures high purity and avoids the regioselectivity issues that can arise from brominating the benzimidazole core before the introduction of the methyl group.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Benzimidazole Formation cluster_2 Stage 3: Electrophilic Bromination A 2-Methyl-6-nitroaniline B 2,3-Diaminotoluene A->B Catalytic Hydrogenation (e.g., H₂, Pd/C) C 4-Methyl-1H-benzo[d]imidazole B->C Cyclization (e.g., Formic Acid) D This compound C->D Bromination (e.g., NBS or Br₂)

Caption: High-level overview of the three-stage synthesis pathway.

Stage 1: Synthesis of 2,3-Diaminotoluene (Precursor)

The quality of the starting o-phenylenediamine is critical for the success of the subsequent cyclization. 2,3-Diaminotoluene is the key precursor, most commonly prepared by the reduction of 2-methyl-6-nitroaniline.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for reducing 2-methyl-6-nitroaniline on a large scale? A1: Catalytic hydrogenation using palladium on activated carbon (Pd/C) with hydrogen gas is the most widely reported and high-yielding method.[2][3] This method is efficient and generally proceeds cleanly under atmospheric pressure at room temperature, making it suitable for scaling up.[3][4]

Q2: My 2,3-diaminotoluene product is dark-colored. Is this a problem? A2: A dark or black crystalline appearance is common for crude 2,3-diaminotoluene.[3][4] Aromatic diamines, especially o-phenylenediamines, are highly susceptible to air oxidation, which leads to colored impurities. For the subsequent cyclization step, this crude product can often be used directly without further purification, which is a significant advantage in a multi-step synthesis.[3][4]

Q3: How do I handle and store 2,3-diaminotoluene? A3: Due to its sensitivity to oxidation, it is best to use the diamine immediately after synthesis. If storage is necessary, it should be kept under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. The melting point is in the range of 60-65°C.[5]

Troubleshooting Guide: Precursor Synthesis
ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reduction (TLC shows starting material) 1. Inactive Catalyst: The Pd/C catalyst may be old or poisoned. 2. Insufficient Hydrogen: A leak in the hydrogenation setup or inadequate H₂ pressure. 3. Insufficient Reaction Time: The reaction may not have reached completion.1. Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is handled properly to avoid deactivation. 2. Check the system for leaks. Ensure a continuous supply of hydrogen. 3. Monitor the reaction progress by TLC until the starting material spot disappears completely. Extend the reaction time if necessary.[3]
Low Yield 1. Loss during Filtration: The fine Pd/C catalyst can be difficult to separate from the product solution. 2. Product Oxidation: Exposure to air during work-up can degrade the product.1. Filter the reaction mixture through a pad of Celite® to ensure complete removal of the catalyst without product loss. 2. Minimize the exposure of the filtrate to air. Consider performing the filtration and solvent removal under a blanket of inert gas.
Purification Difficulties High Polarity and Instability: The diamine is highly polar and prone to streaking on silica gel and degradation.For most applications, especially the subsequent cyclization with formic acid, the crude product is sufficient.[3][4] Avoid column chromatography if possible. If purification is absolutely necessary, consider a rapid filtration through a short plug of silica under an inert atmosphere.
Detailed Protocol: Synthesis of 2,3-Diaminotoluene
  • To a solution of 2-methyl-6-nitroaniline (8.50 g, 55.9 mmol) in ethanol (200 ml), add 10% palladium on carbon (4.0 g, 51.5% water content).[3][4]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.[3][4]

  • Monitor the reaction for 4 hours or until TLC analysis indicates complete consumption of the starting material.[3][4]

  • Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with a small amount of ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2,3-diaminotoluene as a dark crystalline solid (approx. 6.64 g, 97% yield).[3][4] This product can be used in the next step without further purification.[3][4]

Stage 2: Benzimidazole Ring Formation

This stage involves the condensation of 2,3-diaminotoluene with a one-carbon synthon to form the 4-methyl-1H-benzo[d]imidazole core. The choice of reagent and conditions can significantly impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward cyclizing agent for this step? A1: Formic acid is a common, inexpensive, and effective reagent that serves as both the C1 source and an acidic catalyst for the cyclization.[6] The reaction typically involves refluxing the diamine in formic acid.[6]

Q2: Are there milder alternatives to refluxing in strong acid? A2: Yes, modern methods have been developed that are more aligned with green chemistry principles. One such method involves the reductive cyclization of o-phenylenediamines with CO₂ in the presence of a silane reducing agent.[7][8][9][10] Mechanistic studies suggest that formic acid is generated in situ and acts as a cocatalyst, highlighting its central role in the cyclization.[7][8][9][10] While greener, these methods may require more optimization for a specific substrate compared to the robust formic acid protocol.

Q3: I see an intermediate on my TLC that is not the final product. What could it be? A3: A common intermediate is the N-formyl-o-phenylenediamine. The reaction proceeds in two steps: initial N-formylation followed by acid-catalyzed dehydration and cyclization.[11] If conditions are not forcing enough (e.g., insufficient heat or acid strength), this intermediate may accumulate.

Troubleshooting Guide: Benzimidazole Formation
ProblemPossible Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient Heat: The dehydration/cyclization step is often the rate-limiting and requires elevated temperatures. 2. Water Present: Excess water can shift the equilibrium away from the cyclized product.1. Ensure the reaction is heated to reflux (approx. 100-110 °C) for a sufficient duration (2-4 hours).[6] 2. While formic acid often contains water, ensure starting materials are reasonably dry. For sensitive reactions, azeotropic removal of water with a solvent like toluene could be considered, though it complicates the procedure.
Formation of Dark Tars/Side Products 1. Oxidation: The diamine starting material is sensitive to oxidation, especially at high temperatures. 2. Prolonged Heating: Excessive heating can lead to polymerization or decomposition.1. While challenging with hot formic acid, running the reaction under an inert atmosphere can mitigate oxidation. 2. Monitor the reaction by TLC and stop heating once the starting material is consumed to avoid product degradation.[6]
Difficult Product Isolation Product is soluble in acidic water: The benzimidazole product is basic and will be protonated and soluble in the acidic reaction mixture.The standard work-up involves pouring the cooled reaction mixture into ice water and carefully neutralizing with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.[6] This deprotonates the product, causing it to precipitate for collection by filtration.[6]
Detailed Protocol: Synthesis of 4-Methyl-1H-benzo[d]imidazole
  • In a round-bottom flask equipped with a reflux condenser, dissolve crude 2,3-diaminotoluene (1.0 eq.) in formic acid (10 volumes).[6]

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice-cold water.

  • Slowly and carefully neutralize the solution by adding a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is approximately 7-8. Effervescence will occur.

  • Collect the precipitated white or off-white solid by vacuum filtration.

  • Wash the solid thoroughly with cold water and dry under vacuum to yield 4-methyl-1H-benzo[d]imidazole.

Stage 3: Electrophilic Bromination

This final step introduces the bromine atom at the C5 position. Achieving high regioselectivity is the primary goal, which is directed by the methyl group at C4.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is best: Br₂ or N-Bromosuccinimide (NBS)? A1: Both can be effective. Elemental bromine (Br₂) is often used in a solvent like acetic acid.[6] However, NBS can be easier to handle and may offer better control over the reaction, potentially reducing the formation of over-brominated side products.[12] For scale-up, the choice may also depend on cost, safety, and waste stream considerations.

Q2: Why is the reaction performed at low temperatures? A2: Electrophilic aromatic substitution reactions are often exothermic. Performing the addition of the brominating agent at low temperatures (e.g., 0-5 °C) helps to control the reaction rate, manage heat evolution, and improve selectivity, minimizing the formation of unwanted isomers or di-brominated products.[6]

Q3: My TLC shows multiple product spots. What are they? A3: The most common impurities are unreacted starting material, over-brominated products (e.g., 5,7-dibromo-4-methyl-1H-benzo[d]imidazole), and potentially other isomers.[6] Careful control of stoichiometry (using 1.0-1.1 equivalents of the brominating agent) is critical to prevent over-bromination.[6]

G Start Multiple Spots on TLC (Post-Bromination) CheckSM Is starting material present? Start->CheckSM CheckStoich Was brominating agent stoichiometry > 1.1 eq? CheckSM->CheckStoich No Sol_Time Increase reaction time or allow to warm to RT. CheckSM->Sol_Time Yes CheckTemp Was temperature controlled at 0-10°C? CheckStoich->CheckTemp No Sol_OverBrom Likely over-bromination. Purify via chromatography or recrystallization. CheckStoich->Sol_OverBrom Yes CheckTemp->Sol_OverBrom Yes Sol_Isomers Isomers possible. Optimize solvent/temp. Purify carefully. CheckTemp->Sol_Isomers No

Caption: Troubleshooting logic for impure bromination product.

Troubleshooting Guide: Electrophilic Bromination
ProblemPossible Cause(s)Recommended Solution(s)
Over-bromination (Multiple Bromine Additions) Excess Brominating Agent: Using more than a slight excess (~1.1 eq.) of Br₂ or NBS. High Reaction Temperature: Lack of temperature control during addition.1. Carefully control the stoichiometry of the brominating agent.[6] 2. Add the brominating agent dropwise while maintaining the internal temperature below 10 °C.[6]
Low Yield 1. Incomplete Reaction: Insufficient reaction time after the addition of the brominating agent. 2. Loss during Work-up: The product may have some solubility in the aqueous layer, or be lost during transfers.1. After the dropwise addition is complete, allow the reaction to stir at room temperature for 1-3 hours to ensure it goes to completion.[6] 2. During extraction, ensure phase separation is clean. If the product is suspected to be in the aqueous layer, perform a back-extraction with additional organic solvent.[13]
Product is Difficult to Purify Similar Polarity of Impurities: The desired product, starting material, and over-brominated side products may have similar polarities.Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for purification on a larger scale.[6] If necessary, careful column chromatography on silica gel can be used to separate isomers and other impurities.[6]
Detailed Protocol: Synthesis of this compound
  • Suspend 4-methyl-1H-benzo[d]imidazole (1.0 eq.) in glacial acetic acid.

  • Cool the mixture in an ice-water bath to 0-5 °C.

  • Prepare a solution of bromine (1.05 eq.) in acetic acid. Add this solution dropwise to the cooled suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[6]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the orange/yellow color disappears.[6]

  • Neutralize the mixture by the careful addition of a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.

References

Validation & Comparative

A Technical Guide to the Biological Potential of 5-Bromo-4-methyl-1H-benzo[d]imidazole in Comparison to Other Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Core - A Privileged Scaffold in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene and an imidazole ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows it to readily interact with a myriad of biological macromolecules, making it a "privileged scaffold" in drug discovery.[3] This versatile core has given rise to a vast and ever-expanding family of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][4][5][6][7] The biological profile of a benzimidazole derivative is intricately dictated by the nature and position of substituents on its bicyclic framework. This guide provides a comparative analysis of the anticipated biological activity of 5-Bromo-4-methyl-1H-benzo[d]imidazole, a specifically substituted yet under-explored member of this family, by contextualizing it within the well-established structure-activity relationships (SAR) of its more extensively studied congeners.

While direct experimental data for this compound is not extensively available in the public domain, its potential can be inferred from the known effects of bromine and methyl substitutions on the benzimidazole core. This guide will, therefore, serve as a predictive comparison, grounded in established medicinal chemistry principles and supported by experimental data from closely related analogs.

Comparative Analysis of Biological Activities: A Structure-Activity Relationship (SAR) Perspective

The biological activity of benzimidazole derivatives is profoundly influenced by the electronic and steric properties of their substituents. The introduction of a bromine atom at the 5-position and a methyl group at the 4-position of the benzimidazole ring in this compound is expected to modulate its biological profile in several key ways.

Antimicrobial Activity

The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[2] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or interference with cellular processes.[8]

  • Influence of Halogenation: The presence of a halogen, such as bromine, on the benzimidazole ring has been shown to enhance antimicrobial activity.[2] This is often attributed to increased lipophilicity, which can facilitate cell membrane penetration. For instance, studies on 2,5-disubstituted benzimidazoles have demonstrated that bromo-substituted compounds exhibit potent antifungal and antibacterial activity.[3] Specifically, 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole has shown a minimum inhibitory concentration (MIC) of less than 4 μg/mL against certain bacterial strains.[3]

  • Influence of Methylation: Methyl groups can also influence antimicrobial potency, though their effect is more variable and position-dependent. A methyl group at the 4-position, as in our target compound, may impact the molecule's interaction with target enzymes through steric effects or by altering its electronic properties.

Comparative Outlook: Based on these principles, this compound is predicted to possess significant antimicrobial properties. The bromo substituent is a strong indicator of potential activity, while the 4-methyl group could further modulate its spectrum and potency. Comparative screening against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, would be essential to validate this hypothesis.

Anticancer Activity

Benzimidazole derivatives have emerged as a promising class of anticancer agents, exerting their effects through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of key signaling pathways.[9][10]

  • Role of Substituents: The anticancer potential of benzimidazoles is highly dependent on the substitution pattern. For example, 5-nitro-substituted benzimidazoles have demonstrated potent topoisomerase I inhibitory activity.[11] While a bromo group is not a nitro group, its electron-withdrawing nature could still contribute to interactions with biological targets. The position of substituents is also critical; for instance, in a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives, compounds with electron-withdrawing groups showed enhanced activity as V600E BRAF inhibitors.[9]

  • Cytotoxicity: The cytotoxic effects of substituted benzimidazoles against various cancer cell lines have been extensively documented.[12] For example, certain novel 1H-benzo[d]imidazole derivatives have shown 50% growth inhibition (GI50) values in the sub-micromolar range against a panel of 60 cancer cell lines.[13]

Comparative Outlook: The presence of both a bromo and a methyl group on the benzimidazole core of this compound suggests a potential for anticancer activity. Its efficacy would likely be cell-line dependent. A thorough evaluation of its cytotoxic profile against a diverse panel of cancer cell lines is warranted.

Antiviral Activity

The benzimidazole scaffold is present in several antiviral drugs and is a key area of research for the development of new antiviral agents.[14] These compounds can inhibit viral replication through various mechanisms, including targeting viral enzymes like reverse transcriptase and proteases.[14]

  • Broad-Spectrum Potential: Novel series of benzo[d]imidazole-based heterocycles have demonstrated promising inhibitory activities against a range of viruses, including HIV-1, HCV, and H1N1.[14]

  • SAR in Antiviral Benzimidazoles: The structure-activity relationships for antiviral benzimidazoles are complex. However, substitutions on the benzimidazole ring are known to be crucial for activity. For instance, in a study of benzotriazole derivatives, which share some structural similarities with benzimidazoles, specific substitutions were found to be critical for potent activity against Coxsackievirus B5 and Poliovirus.[15][16]

Comparative Outlook: While it is more challenging to predict the specific antiviral spectrum of this compound without experimental data, its substituted benzimidazole core makes it a candidate for antiviral screening. Its activity would need to be evaluated against a panel of RNA and DNA viruses.

Anti-inflammatory Activity

Benzimidazole derivatives have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating pro-inflammatory signaling pathways.[6]

  • Influence of Substituents: The anti-inflammatory activity of benzimidazoles is highly dependent on the nature and position of substituents. For example, electron-withdrawing groups at the 6-position have been shown to be more active than electron-donating groups in some series. The bromo group at the 5-position in this compound, being electron-withdrawing, could contribute favorably to its anti-inflammatory potential.

  • Mechanism of Action: Benzimidazole derivatives can exert anti-inflammatory effects by interacting with various targets, including cannabinoid receptors and bradykinin receptors.

Comparative Outlook: The substitution pattern of this compound suggests that it may possess anti-inflammatory properties. In vitro assays measuring the inhibition of key inflammatory mediators would be the first step in exploring this potential.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and enable a robust comparison with other benzimidazoles, a series of standardized in vitro assays are recommended.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a solvent control (microorganism with the highest concentration of the solvent used).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram of Broth Microdilution Workflow:

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading A Prepare Compound Stock Solution D Serial Dilution of Compound in Broth A->D B Culture Microorganism Overnight C Standardize Inoculum (e.g., 0.5 McFarland) B->C E Add Standardized Inoculum to Wells C->E D->E F Incubate at Optimal Temperature E->F G Visually Inspect for Growth Inhibition F->G H Determine MIC G->H MTT_Assay cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Reaction & Measurement A Seed Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Treat Cells with Compound Dilutions B->C D Incubate for Desired Time C->D E Add MTT Reagent to Each Well D->E F Incubate to Allow Formazan Formation E->F G Solubilize Formazan Crystals (e.g., DMSO) F->G H Measure Absorbance G->H I Calculate IC50 H->I Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA induces transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO produces Inflammation Inflammation NO->Inflammation Benzimidazole Benzimidazole Derivative Benzimidazole->IKK Inhibition? Benzimidazole->NFkB Inhibition?

References

In vivo efficacy studies of 5-Bromo-4-methyl-1H-benzo[d]imidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide a predictive framework for assessing the in vivo efficacy of 5-Bromo-4-methyl-1H-benzo[d]imidazole derivatives. Given the novelty of this specific chemical scaffold, direct in vivo efficacy studies are not extensively available in peer-reviewed literature. Therefore, this document synthesizes data from structurally related benzimidazole compounds to establish a robust, scientifically-grounded protocol for future research. We will explore the probable mechanisms of action, compare against established therapeutic agents, and provide a detailed, self-validating experimental workflow for researchers to generate their own data.

The Therapeutic Promise of Substituted Benzimidazoles

The benzimidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its rigid structure and ability to form hydrogen bonds allow it to interact with a wide array of biological targets. The specific substitutions of a bromine atom at the 5-position and a methyl group at the 4-position on the benzo[d]imidazole ring are intended to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency and pharmacokinetic profile.

Based on the extensive research into analogous compounds, the primary therapeutic avenues for this compound derivatives are predicted to be in oncology and infectious diseases.

Predicted Mechanism of Action: Disruption of Microtubule Dynamics

A predominant mechanism for the anticancer and antiparasitic activity of benzimidazoles is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the cytoskeleton. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death). This mechanism offers a degree of selective toxicity, as the tubulin in cancer cells and parasites can exhibit higher sensitivity to these agents compared to the host's mammalian tubulin.

Tubulin_Inhibition_Pathway cluster_0 Benzimidazole Derivative Action cluster_1 Cellular Consequences BZD 5-Bromo-4-methyl- 1H-benzo[d]imidazole Derivative Tubulin β-Tubulin (Colchicine Site) BZD->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubules Functional Microtubules Polymerization->Microtubules Forms MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Enables CellCycle G2/M Phase Arrest Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Predicted mechanism of action for benzimidazole derivatives.

Comparative Efficacy: A Predictive Analysis

To predict the in vivo performance of our target compound, we can analyze the efficacy of structurally similar benzimidazoles and compare them to the current gold-standard therapies they would aim to replace.

Compound ClassDerivative ExampleAnimal ModelEfficacy MetricResultStandard of Care (Comparator)Efficacy of SoCReference
Brominated Benzimidazoles 2-Aryl-5-bromobenzimidazoleNude mice with HCT116 xenograftsTumor Growth Inhibition (TGI)58% TGI at 50 mg/kg5-Fluorouracil~65-70% TGI
Methylated Benzimidazoles Mebendazole (polymorph C)Nude mice with A549 lung cancer xenograftsTumor Volume ReductionSignificant reduction vs. controlPaclitaxelHigh TGI, but with toxicity
Antiparasitic Benzimidazoles FenbendazoleTrichinella spiralis-infected miceLarval Reduction>95% reduction in muscle larvaeAlbendazole>98% reduction

This comparative data suggests that a novel this compound derivative would need to demonstrate tumor growth inhibition greater than 60% in a relevant xenograft model or superior safety profile to be considered a viable alternative to existing chemotherapies.

Protocol: In Vivo Efficacy Assessment in a Xenograft Mouse Model

This section provides a comprehensive, step-by-step protocol for evaluating the anticancer efficacy of a novel this compound derivative. The design incorporates self-validating controls to ensure data integrity.

Experimental Design & Rationale

The chosen model is a human colorectal cancer (HCT116) subcutaneous xenograft in athymic nude mice.

  • Rationale for Model: HCT116 is a well-characterized, aggressive cell line known to be sensitive to microtubule-targeting agents. Athymic nude mice lack a functional thymus, preventing the rejection of human tumor grafts.

  • Causality of Controls: A vehicle control group is essential to measure the baseline tumor growth rate. A positive control group (e.g., 5-Fluorouracil) validates the model's sensitivity to a standard chemotherapeutic agent and provides a benchmark for efficacy.

Xenograft_Workflow cluster_Setup Phase 1: Model Setup cluster_Treatment Phase 2: Treatment & Monitoring cluster_Endpoint Phase 3: Endpoint Analysis Acclimatize 1. Animal Acclimatization (Athymic Nude Mice, 5-6 weeks old) Implant 2. HCT116 Cell Implantation (5x10^6 cells in Matrigel, s.c.) Acclimatize->Implant Measure 3. Tumor Growth Monitoring (Calipers, until ~100-150 mm³) Implant->Measure Randomize 4. Randomization into Groups (n=8-10 mice/group) Measure->Randomize Dosing 5. Treatment Administration (Daily, i.p. or p.o. for 21 days) Randomize->Dosing Groups Group 1: Vehicle Control Group 2: Test Compound (e.g., 50 mg/kg) Group 3: Positive Control (e.g., 5-FU) Monitoring 6. Daily Monitoring (Tumor Volume, Body Weight, Clinical Signs) Groups->Monitoring Endpoint 7. Study Endpoint (Tumor volume >1500 mm³ or 21 days) Monitoring->Endpoint Harvest 8. Tissue Harvest (Tumor, Blood, Key Organs) Endpoint->Harvest Analysis 9. Data Analysis (TGI, Statistical Analysis, Biomarkers) Harvest->Analysis

Caption: Standard workflow for an in vivo xenograft efficacy study.

Step-by-Step Methodology

1. Animal Handling and Acclimatization:

  • Procure 24-30 female athymic nude mice (5-6 weeks old).
  • Acclimatize animals for at least one week in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and ad libitum access to food and water. This minimizes stress-related variables.

2. Tumor Cell Implantation:

  • Culture HCT116 cells under standard conditions (McCoy's 5A medium, 10% FBS, 1% Pen-Strep).
  • Harvest cells at ~80% confluency using trypsin. Wash with sterile PBS.
  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. The Matrigel provides a supportive matrix for tumor establishment.
  • Subcutaneously inject 100 µL (containing 5 x 10⁶ cells) into the right flank of each mouse.

3. Tumor Growth and Randomization:

  • Begin measuring tumor volume 3-4 days post-implantation using digital calipers. Volume (mm³) = (Length x Width²)/2.
  • When tumors reach an average volume of 100-150 mm³, randomize mice into three groups (n=8-10 per group) with similar mean tumor volumes. This ensures that any observed differences are due to treatment, not initial tumor size.

4. Dosing and Administration:

  • Group 1 (Vehicle): Administer the formulation vehicle (e.g., 0.5% carboxymethylcellulose in saline) on the same schedule as the treatment groups.
  • Group 2 (Test Compound): Administer the this compound derivative at a predetermined dose (e.g., 50 mg/kg), formulated in the vehicle. The route (intraperitoneal, i.p., or oral, p.o.) should be based on prior pharmacokinetic studies. Administer daily for 21 days.
  • Group 3 (Positive Control): Administer 5-Fluorouracil (e.g., 20 mg/kg) on its established dosing schedule (e.g., once every 3 days).

5. Monitoring and Endpoint Criteria:

  • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
  • Monitor animals daily for clinical signs of distress (e.g., lethargy, ruffled fur).
  • The primary endpoint is reached when tumors in the vehicle group exceed a predetermined size (e.g., 1500 mm³) or at the end of the treatment period (e.g., 21 days). Euthanize animals according to IACUC-approved guidelines.

6. Data Analysis:

  • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Vehicle Group at Endpoint)] x 100.
  • Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine if the differences between groups are statistically significant (p < 0.05).
  • At necropsy, tumors can be excised, weighed, and processed for histological or biomarker analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Future Directions and Conclusion

A successful outcome from this initial in vivo study, demonstrating significant TGI with an acceptable toxicity profile, would warrant further investigation. Subsequent steps would include pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing, evaluation in orthotopic or patient-derived xenograft (PDX) models for higher clinical relevance, and formal toxicology studies to prepare for an Investigational New Drug (IND) application.

While direct in vivo data for this compound derivatives is yet to be published, the rich history of the benzimidazole scaffold provides a strong rationale for their investigation. By leveraging established mechanisms of action and validated experimental models, researchers can efficiently and rigorously evaluate the true therapeutic potential of this promising new chemical entity. The protocol outlined herein provides a clear and robust pathway for generating the critical data needed to advance these compounds through the drug development pipeline.

A Comparative Guide to the Synthetic Routes of 5-Bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methyl-1H-benzo[d]imidazole is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted benzimidazole core is a prevalent scaffold in a variety of pharmacologically active compounds, owing to its ability to mimic and interact with biological purine systems. The strategic placement of the bromo and methyl groups on the benzene ring offers valuable handles for further functionalization through cross-coupling reactions and other transformations, making it a versatile intermediate in the synthesis of more complex molecules. This guide provides an in-depth comparison of two primary synthetic routes to this important compound, offering a critical evaluation of their respective methodologies, efficiencies, and practical considerations.

Core Synthetic Strategies: An Overview

The synthesis of the benzimidazole scaffold typically involves the cyclocondensation of an o-phenylenediamine with a one-carbon electrophile. The two routes detailed in this guide are classic examples of this approach, utilizing the common precursor, 4-bromo-5-methyl-1,2-phenylenediamine. The choice between these methods often depends on factors such as desired purity, scalability, reaction time, and available reagents.

Route 1: The Phillips Condensation with Formic Acid

The Phillips condensation, first reported in 1928, remains a robust and widely used method for benzimidazole synthesis. This reaction involves the direct condensation of an o-phenylenediamine with a carboxylic acid, in this case, formic acid, typically under acidic conditions and with heating.

Mechanistic Insight

The reaction proceeds through a two-step mechanism. Initially, one of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of formic acid to form a formamide intermediate. The subsequent intramolecular cyclization is driven by the proximity of the second amino group, which attacks the formyl carbon. Dehydration of the resulting cyclic intermediate, often facilitated by the acidic medium and heat, yields the aromatic benzimidazole ring.

Experimental Protocol

Step 1: Synthesis of this compound

  • To a round-bottom flask equipped with a reflux condenser, add 4-bromo-5-methyl-1,2-phenylenediamine (1.0 eq.).

  • Add an excess of formic acid (approximately 10 eq.). The formic acid acts as both the reactant and the solvent.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Workflow Diagram

Phillips_Condensation cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product A 4-bromo-5-methyl- 1,2-phenylenediamine C Reflux (100-110°C) 2-4 hours A->C B Formic Acid (excess) B->C D Quench with Ice Water C->D E Neutralize (NaHCO3/NH4OH) D->E F Filter & Wash E->F G Recrystallize (Ethanol/Water) F->G H 5-Bromo-4-methyl-1H- benzo[d]imidazole G->H

Caption: Workflow for the Phillips Condensation Route.

Route 2: Condensation with Triethyl Orthoformate

An alternative and often milder approach to the Phillips condensation involves the use of an orthoester, such as triethyl orthoformate, as the one-carbon source. This method can offer advantages in terms of reaction conditions and ease of workup.

Mechanistic Insight

Triethyl orthoformate serves as a synthetic equivalent of formic acid. The reaction is typically catalyzed by an acid. One of the amino groups of the o-phenylenediamine attacks the central carbon of the orthoformate, leading to the elimination of ethanol and the formation of an ethoxy-aminal intermediate. A second intramolecular attack by the other amino group, followed by the elimination of two more molecules of ethanol, leads to the formation of the benzimidazole ring. The formation of volatile ethanol as the only byproduct simplifies the purification process.

Experimental Protocol

Step 1: Synthesis of this compound

  • In a round-bottom flask, dissolve 4-bromo-5-methyl-1,2-phenylenediamine (1.0 eq.) in a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF).

  • Add an excess of triethyl orthoformate (approximately 3-5 eq.).

  • Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid (p-TSA) or hydrochloric acid (HCl).

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 2-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then triturated with a non-polar solvent like hexane or ether to remove any unreacted orthoformate and byproducts.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Workflow Diagram

Orthoester_Condensation cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product A 4-bromo-5-methyl- 1,2-phenylenediamine D Reflux (80-100°C) 2-6 hours A->D B Triethyl Orthoformate B->D C Acid Catalyst (p-TSA/HCl) C->D E Solvent Removal/Precipitation D->E F Trituration (Hexane/Ether) E->F G Recrystallization/Chromatography F->G H 5-Bromo-4-methyl-1H- benzo[d]imidazole G->H

Caption: Workflow for the Orthoester Condensation Route.

Comparative Analysis

FeatureRoute 1: Phillips Condensation (Formic Acid)Route 2: Condensation with Triethyl Orthoformate
Reagents Readily available and inexpensive formic acid.More expensive triethyl orthoformate. Requires an acid catalyst.
Reaction Conditions Higher temperatures (refluxing formic acid, ~100-110°C).Generally milder temperatures (80-100°C).
Reaction Time Typically shorter (2-4 hours).Can be slightly longer (2-6 hours).
Work-up & Purification Requires neutralization of excess strong acid, which can be cumbersome on a large scale. Purification is usually by recrystallization.Simpler work-up as the main byproduct is volatile ethanol. Purification may involve trituration and/or recrystallization/chromatography.
Yield Generally good to excellent, but can be variable depending on the substrate.Often provides high and consistent yields.
Scalability Scalable, but the strongly acidic conditions and neutralization step can pose challenges.Generally more amenable to large-scale synthesis due to milder conditions and simpler work-up.
Safety & Handling Formic acid is corrosive and requires careful handling.Triethyl orthoformate is flammable and a moisture-sensitive reagent.
Byproducts Water.Ethanol.

Characterization of this compound

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

  • 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the C2-proton of the imidazole ring. The aromatic protons will likely appear as doublets or singlets in the aromatic region (δ 7.0-8.0 ppm). The methyl protons will be a sharp singlet around δ 2.3-2.5 ppm. The C2-proton will be a singlet further downfield, typically above δ 8.0 ppm. The NH proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (211.06 g/mol for C8H7BrN2). A characteristic isotopic pattern for the bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio) will be a key diagnostic feature.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

Both the Phillips condensation with formic acid and the condensation with triethyl orthoformate are viable and effective methods for the synthesis of this compound. The choice of synthetic route will ultimately be guided by the specific requirements of the researcher, including scale, available resources, and desired purity.

For rapid, small-scale synthesis where cost is a primary concern, the Phillips condensation offers a straightforward approach. However, for larger-scale preparations where ease of work-up, milder conditions, and potentially higher and more consistent yields are desired, the condensation with triethyl orthoformate presents a more advantageous route.

It is recommended that for any new application, both routes be initially explored on a small scale to determine the optimal conditions and outcomes for the specific laboratory setting and intended use of the final product.

A Comparative Guide to the Purity Assessment of Synthesized 5-Bromo-4-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in a Versatile Building Block

5-Bromo-4-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its benzimidazole core is a privileged scaffold found in numerous FDA-approved drugs, while the bromine and methyl substituents offer versatile handles for further synthetic modification.[1] This makes it a crucial intermediate for developing novel therapeutics, including kinase inhibitors for oncology, antiviral agents, and anti-inflammatory compounds.[1]

The purity of this intermediate is not a trivial matter; it is a cornerstone of reliable and reproducible research. The presence of unidentified impurities can drastically alter biological activity, lead to false positives or negatives in screening assays, and compromise the safety and efficacy of a final active pharmaceutical ingredient (API).[2] Therefore, a robust and multi-faceted analytical strategy is essential to ascertain the purity of any synthesized batch.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into interpreting the resulting data to build a complete and trustworthy purity profile.

Understanding the Synthesis and Potential Impurities

To effectively test for purity, one must first anticipate the likely impurities. A common synthetic route to benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[3][4] For this compound, a plausible synthesis starts with 4-bromo-3-methyl-1,2-phenylenediamine and formic acid.

Based on this, potential process-related impurities can be classified according to ICH Q3A guidelines and may include:[5][6]

  • Starting Materials: Unreacted 4-bromo-3-methyl-1,2-phenylenediamine or formic acid.

  • Intermediates: Incompletely cyclized intermediates.

  • By-products: Isomers (e.g., 6-Bromo-4-methyl-1H-benzo[d]imidazole), or products from side reactions.

  • Reagents and Solvents: Residual acids, bases, or organic solvents used during synthesis and purification.[7]

  • Degradation Products: Compounds formed during storage or under specific stress conditions.

A thorough purity analysis must be capable of separating, identifying, and quantifying these potential contaminants.

Comparative Analysis of Core Analytical Methodologies

No single analytical technique can provide a complete picture of a compound's purity. The most reliable approach is orthogonal, employing multiple methods that measure different physicochemical properties. Here, we compare the most effective techniques for analyzing this compound.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a liquid mobile phase. For benzimidazole derivatives, Reversed-Phase HPLC (RP-HPLC) is the method of choice due to the molecule's moderate polarity.[8][9][10]

Expertise & Causality: RP-HPLC is the workhorse for purity determination because of its high resolution, sensitivity (especially with a UV detector, as the benzimidazole core is a strong chromophore), and quantitative accuracy.[11] A gradient elution method, where the mobile phase composition changes over time, is superior to an isocratic method for this application. It ensures that both early-eluting polar impurities (like residual starting materials) and late-eluting non-polar impurities are effectively separated and detected within a single run.

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 275 nm (benzimidazole absorbance maximum).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Analyte Solution: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A:B to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

    • System Suitability: Prepare a solution containing the analyte and a known related impurity to verify resolution.

  • Analysis & Data Interpretation:

    • Inject the sample and integrate all peaks detected.

    • Purity is typically calculated by area percent (% Area = [Area of Main Peak / Total Area of All Peaks] x 100).

    • The DAD allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the molecular structure and chemical environment of atoms.

Expertise & Causality: While HPLC is excellent for quantification, ¹H NMR is unparalleled for structural confirmation and identification of organic impurities.[12] It serves as a primary identity test. More advanced is Quantitative NMR (qNMR), which can determine purity with high accuracy without the need for a specific reference standard for every impurity.[13][14][15] This is a significant advantage over HPLC, where response factors of impurities can differ from the main compound.[14] qNMR is a non-destructive technique that provides a direct measure of molar concentration.[13]

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment

  • Instrumentation: NMR Spectrometer (400 MHz or higher for better resolution).

  • Materials:

    • Analyte: Accurately weigh ~10-20 mg of the synthesized compound.

    • Internal Standard (IS): A high-purity, stable compound with a simple spectrum and non-overlapping peaks (e.g., maleic acid, dimethyl sulfone). Accurately weigh ~5-10 mg.

    • Solvent: Deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that dissolves both the analyte and the IS.

  • Sample Preparation:

    • Combine the accurately weighed analyte and internal standard in a vial.

    • Add a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters that ensure quantitative accuracy. This is critical and requires a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified.

    • Ensure a high signal-to-noise ratio.

  • Data Processing & Calculation:

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • P_IS = Purity of the Internal Standard

Mass Spectrometry (MS), coupled with GC or LC

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for separating and identifying components of a mixture.

Expertise & Causality:

  • GC-MS: Is ideal for analyzing volatile and thermally stable impurities, such as residual solvents or certain starting materials.[16][17] For this compound, derivatization may be needed to increase volatility.

  • LC-MS: Is more broadly applicable to this non-volatile compound and its likely impurities. It provides the molecular weight of the parent compound and any impurities separated by the LC. This is invaluable for identifying unknown peaks from an HPLC-UV chromatogram, confirming their identity without needing to isolate them. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) provides a clear signature in the mass spectrum, aiding in the identification of bromine-containing impurities.[18]

Experimental Protocol: LC-MS for Impurity Identification

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Chromatographic Conditions: Use the same RP-HPLC method as described in section 3.1, but ensure the mobile phase additives (e.g., TFA) are MS-compatible. Formic acid is often preferred over TFA as it causes less ion suppression.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode. The imidazole nitrogen is readily protonated.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan mode to detect all ions.

  • Analysis:

    • Correlate the peaks in the total ion chromatogram (TIC) with the peaks from the UV chromatogram.

    • Examine the mass spectrum for each peak. The expected [M+H]⁺ for the parent compound is m/z 211/213.

    • Identify impurities by their molecular weight. For example, an unreacted starting material (4-bromo-3-methyl-1,2-phenylenediamine) would show an [M+H]⁺ of m/z 201/203.

Elemental Analysis (EA)

Principle: Elemental analysis (or CHN analysis) determines the mass percentage of carbon, hydrogen, nitrogen, and other elements (like bromine) in a sample.[19]

Expertise & Causality: EA is a fundamental technique that verifies the empirical formula of the synthesized compound.[20] While it does not detect or quantify specific impurities like chromatography, it provides a bulk purity assessment.[21] If the experimentally determined percentages deviate significantly (typically >±0.4%) from the theoretical values calculated for the pure compound, it indicates the presence of impurities that alter the elemental composition (e.g., residual solvents, inorganic salts, or organic impurities with a different C/H/N/Br ratio).[21][22] It is a powerful orthogonal check to chromatographic purity.

Data Visualization and Workflow

A structured workflow ensures a comprehensive and logical approach to purity assessment.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Quantitative Purity & Impurity Profiling cluster_2 Phase 3: Impurity Identification & Final Verification cluster_3 Phase 4: Final Report Sample Synthesized Batch of This compound NMR ¹H NMR Spectroscopy Sample->NMR Structural Confirmation TLC Thin-Layer Chromatography Sample->TLC Qualitative Check (Reaction Completion) HPLC RP-HPLC-UV/DAD NMR->HPLC Proceed if structure is correct qNMR Quantitative NMR (qNMR) HPLC->qNMR Orthogonal Quantification LCMS LC-MS HPLC->LCMS Identify unknown peaks EA Elemental Analysis qNMR->EA Verify empirical formula Report Certificate of Analysis (Purity Statement) LCMS->Report EA->Report

Caption: Workflow for comprehensive purity assessment.

Summary Comparison of Techniques

For ease of comparison, the strengths and limitations of each technique are summarized below.

Technique Primary Purpose Strengths Limitations
RP-HPLC Quantitative Purity & Impurity ProfilingHigh resolution, sensitivity, and reproducibility for a wide range of impurities.[8][23]Requires reference standards for absolute impurity identification and quantification.
¹H NMR / qNMR Structural Confirmation & Absolute QuantificationProvides definitive structural information.[24] qNMR allows for purity determination without specific impurity standards.[13][14]Lower sensitivity than HPLC for trace impurities. Can have overlapping signals in complex mixtures.
LC-MS Impurity IdentificationProvides molecular weight information for unknown peaks, aiding in structural elucidation.[25] High sensitivity and specificity.Quantitative response can be variable; ion suppression effects can occur.
GC-MS Analysis of Volatile ImpuritiesHigh efficiency for separating volatile and thermally stable compounds like residual solvents.[26][27]Not suitable for non-volatile or thermally labile compounds without derivatization.
Elemental Analysis Empirical Formula VerificationProvides bulk purity confirmation based on elemental composition. Orthogonal to chromatographic methods.[21]Does not provide information about individual impurities. Insensitive to isomeric impurities.

Conclusion: An Integrated Strategy for Trustworthy Results

The recommended strategy begins with ¹H NMR for structural confirmation, followed by high-resolution RP-HPLC for quantitative impurity profiling. Any significant unknown peaks detected by HPLC should be investigated using LC-MS to determine their molecular weights. Finally, qNMR and/or Elemental Analysis should be employed as an independent, orthogonal verification of the primary purity value obtained by HPLC.

By adopting this comprehensive approach, researchers, scientists, and drug development professionals can ensure the quality and integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

A Comparative Crystallographic Guide to 5-Bromo-4-methyl-1H-benzo[d]imidazole and Its Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, benzimidazole derivatives stand out as a versatile scaffold, integral to the development of a wide array of therapeutic agents. Their biological activity is profoundly influenced by their three-dimensional structure. This guide provides a comprehensive comparison of the crystallographic features of benzimidazole derivatives, with a particular focus on understanding the structural implications of substitution, drawing parallels to the titular 5-Bromo-4-methyl-1H-benzo[d]imidazole. While a crystal structure for this compound is not publicly available, this guide leverages data from closely related bromo-substituted and other benzimidazole derivatives to illuminate the principles of their solid-state architecture.

The strategic placement of substituents on the benzimidazole core can dramatically alter molecular conformation, crystal packing, and intermolecular interactions, all of which are critical determinants of a compound's physicochemical properties and biological efficacy. Through a comparative analysis of experimentally determined crystal structures, this guide aims to provide researchers with the foundational knowledge to rationally design novel benzimidazole-based compounds with tailored properties.

The Impact of Substitution on Benzimidazole Crystallography: A Comparative Analysis

To understand the structural nuances of this compound derivatives, it is instructive to compare the crystal structures of various substituted benzimidazoles. The following table summarizes key crystallographic data for two distinct derivatives, highlighting the influence of different functional groups on their solid-state conformation.

ParameterDerivative 1: 2-(o-aminophenyl)benzimidazoleDerivative 2: N-methyl-2-(o-nitrophenyl)benzimidazole
Chemical Formula C₁₃H₁₁N₃C₁₄H₁₁N₃O₂
Molecular Weight 209.25 g/mol 253.26 g/mol
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
Unit Cell Dimensions a = 5.895(2) Å, b = 13.012(4) Å, c = 13.738(4) Åa = 13.978(3) Å, b = 7.378(2) Å, c = 13.251(3) Å, β = 113.19(3)°
Key Structural Features The entire molecule is planar.[1]The molecule is not planar.[1]
Hydrogen Bonding Exhibits both intermolecular and intramolecular hydrogen bonds.[1]Lacks intramolecular hydrogen bonds.[1]

The planarity observed in 2-(o-aminophenyl)benzimidazole is a significant feature, facilitating strong π-π stacking interactions in the crystal lattice.[1] In contrast, the presence of the N-methyl and o-nitrophenyl groups in the second derivative introduces steric hindrance, forcing the molecule to adopt a non-planar conformation. This disruption of planarity has a profound effect on the crystal packing and the types of intermolecular interactions that can be formed.

Experimental Protocol: A Generalized Workflow for X-ray Crystallography of Benzimidazole Derivatives

The determination of the crystal structure of a novel benzimidazole derivative is a multi-step process that requires careful execution. The following is a generalized protocol that serves as a guide for researchers.

Synthesis and Purification

The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For instance, 5-bromo-1H-benzimidazole can be synthesized from 4-bromo-1,2-benzenediamine and trimethyl orthoformate.[2]

  • Reaction Setup: Combine the appropriate o-phenylenediamine and carboxylic acid derivative in a suitable solvent (e.g., ethanol, acetic acid).

  • Reaction Conditions: The reaction may require heating under reflux for several hours.

  • Workup and Purification: After the reaction is complete, the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography to obtain a high-purity compound suitable for crystallization.

Single Crystal Growth

Growing high-quality single crystals is often the most challenging step. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.

The choice of solvent is critical and often requires screening a variety of options. A mixture of solvents, such as diethyl ether and dichloromethane, has been successfully used for crystallizing benzimidazole derivatives.[1]

X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected on a detector.

Structure Solution and Refinement
  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the positions of the atoms in the asymmetric unit.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.

G cluster_0 Molecule A cluster_1 Molecule B A_imidazole Imidazole Ring A_benzene Benzene Ring B_imidazole Imidazole Ring A_imidazole->B_imidazole π-π Stacking A_substituent Substituent B_substituent Substituent A_substituent->B_substituent Hydrogen Bond B_benzene Benzene Ring

References

Safety Operating Guide

Navigating the Safe Handling of 5-Bromo-4-methyl-1H-benzo[d]imidazole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

5-Bromo-4-methyl-1H-benzo[d]imidazole is a halogenated aromatic compound. Based on data from structurally similar chemicals, such as 5-Bromo-1H-benzimidazole and other brominated imidazoles, the primary hazards are anticipated to be:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [3]

  • Causes serious eye irritation [3]

  • May cause respiratory irritation [3]

Therefore, all handling procedures must be designed to minimize the possibility of ingestion, skin contact, eye contact, and inhalation of dust or fumes.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and the rationale for each.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against accidental splashes and airborne particles entering the eyes, which can cause serious irritation.[4][5][6]
Hand Protection Chemical-resistant gloves, such as nitrile. For prolonged contact or when handling larger quantities, consider double-gloving or using a more robust glove like neoprene.Prevents direct skin contact, which can lead to irritation.[4][6][7] Always inspect gloves for tears or degradation before use.
Body Protection A long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[4]
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood to avoid dust formation. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling airborne particles that could cause respiratory tract irritation.[3]

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Wash Hands d2 Don Lab Coat d1->d2 d3 Put on Safety Goggles/Face Shield d2->d3 d4 Put on Gloves d3->d4 f1 Remove Gloves f2 Remove Lab Coat f1->f2 f3 Remove Goggles/Face Shield f2->f3 f4 Wash Hands f3->f4

Caption: A logical flow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound must be disposed of as hazardous waste.

  • Segregation: Keep this waste stream separate from non-halogenated organic waste, aqueous waste, and solid waste to prevent hazardous reactions. [8]* Containerization: Use a designated, properly labeled, and sealed container for halogenated organic waste. The label should clearly state "Hazardous Waste" and the full chemical name. [8]* Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. [3] By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-methyl-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.